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  • Product: Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate
  • CAS: 1803817-97-1

Core Science & Biosynthesis

Foundational

Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate physical and chemical properties

Title: Comprehensive Technical Guide on Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate: Physicochemical Profiling and Synthetic Methodologies Executive Summary As a Senior Application Scientist navigating the intersecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Technical Guide on Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate: Physicochemical Profiling and Synthetic Methodologies

Executive Summary

As a Senior Application Scientist navigating the intersection of medicinal chemistry and agrochemical development, I frequently encounter the need for specialized halogenated building blocks. Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate is a highly functionalized aromatic intermediate that serves as a critical scaffold in modern drug design. The strategic incorporation of the difluoromethoxy (-OCHF₂) group acts as a lipophilic bioisostere for traditional methoxy or hydroxy groups. This substitution significantly enhances metabolic stability, membrane permeability, and binding affinity by acting as a lipophilic hydrogen bond donor.

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, mechanistic reactivity, and a self-validating experimental protocol for its synthesis.

Structural and Physicochemical Profiling

The molecule features a heavily deactivated benzene ring. The synergistic electron-withdrawing effects of the two chlorine atoms (positions 2 and 3) and the difluoromethoxy group (position 5) make the aromatic core highly resistant to oxidative metabolism. The methyl ester at position 1 provides a versatile handle for downstream functionalization, such as saponification to the corresponding benzoic acid or direct amidation.

Table 1: Quantitative Physicochemical Data

Property Value Scientific Implication
Chemical Name Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate Standard IUPAC nomenclature.
CAS Registry Number 1803817-97-1[1] Unique identifier for inventory and regulatory tracking.
Molecular Formula C₉H₆Cl₂F₂O₃[1] Indicates high halogen density (4 halogens per 9 carbons).
Molecular Weight 271.04 g/mol [1] Optimal for fragment-based drug discovery (FBDD).
Boiling Point 342.7 ± 37.0 °C (at 760 mmHg)[2] High boiling point necessitates non-distillative purification.

| Hydrogen Bond Donors | 0 (Classical) / 1 (Weak) | The highly polarized C-H bond of the -OCHF₂ group acts as a weak, lipophilic H-bond donor. |

Mechanistic Pathways for Difluoromethoxylation

The synthesis of methyl 2,3-dichloro-5-(difluoromethoxy)benzoate typically proceeds via the difluoromethylation of its phenolic precursor, methyl 2,3-dichloro-5-hydroxybenzoate. The most scalable and robust method utilizes sodium chlorodifluoroacetate (ClCF₂COONa) as a difluorocarbene (:CF₂) source[3].

The causality of this reaction relies on thermal decomposition. At elevated temperatures, ClCF₂COONa undergoes decarboxylation to generate a trifluoromethyl anion, which rapidly ejects a chloride ion to form the highly electrophilic singlet difluorocarbene. Simultaneously, a mild base deprotonates the phenol. The resulting electron-rich phenoxide nucleophilically attacks the empty p-orbital of the carbene, forming an transient Ar-O-CF₂⁻ intermediate that is rapidly protonated to yield the final product.

Mechanism A Methyl 2,3-dichloro- 5-hydroxybenzoate B Phenoxide Anion (Base Mediated) A->B K₂CO₃ / DMF E Nucleophilic Attack (Ar-O-CF₂⁻) B->E C ClCF₂COONa (Precursor) D Difluorocarbene (:CF₂) Generation C->D Thermal Decarboxylation (-CO₂, -NaCl) D->E Electrophilic Capture F Protonation (H₂O/Solvent) E->F Rapid H⁺ Transfer G Methyl 2,3-dichloro- 5-(difluoromethoxy)benzoate F->G Final Product

Difluoromethylation mechanism via difluorocarbene capture.

Experimental Protocol: Synthesis and Validation

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every operational choice is grounded in chemical causality.

Step-by-Step Methodology
  • System Preparation: In an oven-dried, argon-purged round-bottom flask, suspend Potassium Carbonate (K₂CO₃, 1.5 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: Anhydrous conditions are critical. Trace water can prematurely hydrolyze the difluorocarbene intermediate into carbon monoxide and fluoride ions, drastically reducing yields.

  • Thermal Activation: Heat the suspension to 95 °C.

    • Causality: The thermal decarboxylation of sodium chlorodifluoroacetate exhibits a high activation energy barrier; temperatures below 90 °C result in stalled reactions[3].

  • Reagent Addition: Dissolve methyl 2,3-dichloro-5-hydroxybenzoate (1.0 eq) and ClCF₂COONa (2.0 eq) in a minimal volume of DMF. Add this solution dropwise to the hot K₂CO₃ suspension over 1 hour.

    • Causality: Dropwise addition ensures a low steady-state concentration of the highly reactive difluorocarbene. This minimizes unwanted carbene dimerization (which forms tetrafluoroethylene gas) and maximizes productive capture by the phenoxide.

  • Reaction Maturation: Stir the mixture at 95 °C for an additional 30 minutes to ensure complete consumption of the starting material, then cool to 15 °C.

  • Quench and Extraction: Quench the reaction with deionized water and extract with toluene. Wash the organic layer extensively with brine.

    • Causality: Toluene is preferred over ethyl acetate here to prevent potential transesterification or hydrolysis during the aqueous wash, while brine effectively partitions the DMF into the aqueous phase.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc).

Workflow S1 Reaction Setup DMF, 95°C S2 Aqueous Quench & Extraction S1->S2 S3 Drying & Concentration S2->S3 S4 Silica Gel Purification S3->S4 S5 NMR & HPLC Validation S4->S5

Standard experimental workflow for difluoromethylation and validation.

Analytical Characterization Standards

A protocol is only as reliable as its validation metrics. Successful synthesis must be confirmed via the following spectroscopic signatures[4]:

  • ¹H NMR (400 MHz, CDCl₃): The definitive proof of -OCHF₂ incorporation is the appearance of a distinct triplet at δ ~6.5–6.7 ppm . This splitting pattern is caused by the geminal coupling of the single proton with the two adjacent fluorine atoms, exhibiting a massive coupling constant (²J_H-F ≈ 73 Hz ).

  • ¹⁹F NMR (376 MHz, CDCl₃): A corresponding doublet will appear at δ -81.0 to -83.0 ppm (²J_F-H ≈ 73 Hz).

  • ¹³C NMR (101 MHz, CDCl₃): The difluoromethyl carbon will resonate as a triplet at δ ~115.0 ppm due to one-bond carbon-fluorine coupling (¹J_C-F ≈ 260 Hz ).

References

  • Thomoson, C. S., & Dolbier, W. R. "Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study". The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Exploratory

CAS registry number search for Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate

An In-depth Technical Guide for the Synthesis and Characterization of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate Abstract Introduction: The Significance of Fluorinated Benzoates in Drug Discovery Substituted benzoic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for the Synthesis and Characterization of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate

Abstract

Introduction: The Significance of Fluorinated Benzoates in Drug Discovery

Substituted benzoic acid esters are fundamental scaffolds in the synthesis of a vast array of pharmaceutical compounds and agrochemicals. The strategic incorporation of halogen atoms and fluorinated alkyl groups can profoundly influence a molecule's physicochemical and pharmacological properties. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, for instance, are widely used to enhance metabolic stability, increase lipophilicity, and modulate binding affinity.[1]

The target molecule, Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate, possesses several key features:

  • Dichlorinated Phenyl Ring: The chlorine atoms influence the electronic environment of the ring and can serve as handles for further chemical modification or play a direct role in receptor binding.

  • Methyl Ester: A common functional group that can be readily hydrolyzed to the corresponding carboxylic acid, providing a crucial attachment point for building more complex molecules.[2][3]

  • Difluoromethoxy Group (-OCHF₂): This group is an intriguing bioisostere of other functionalities like hydroxyl or methoxy groups. It acts as a moderate electron-withdrawing substituent and can improve metabolic stability and membrane permeability while being a weaker hydrogen bond acceptor.[4]

Given these characteristics, this compound represents a potentially valuable, yet underexplored, building block for the synthesis of novel therapeutic agents.

The Challenge of CAS Registry Number Identification

A CAS Registry Number is a unique numerical identifier assigned to a single, specific chemical substance by the Chemical Abstracts Service. It allows for unambiguous identification of a substance, avoiding confusion arising from different naming conventions. A search for "Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate" did not yield a specific CAS number. This suggests the compound is likely novel or not yet registered. The CAS registration process requires the submission of sufficient analytical data to confirm the substance's identity and structure. The following sections outline the necessary steps to generate this data.

Proposed Synthetic Pathway

A plausible synthetic route for Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate can be designed starting from a commercially available precursor. The following multi-step synthesis is proposed based on established chemical transformations for analogous structures.[5]

Synthetic Pathway SM 2,3-Dichloro-5-hydroxy- benzoic acid INT1 Methyl 2,3-dichloro-5- hydroxybenzoate SM->INT1  Esterification (Methanol, H₂SO₄)   PRODUCT Methyl 2,3-dichloro-5- (difluoromethoxy)benzoate INT1->PRODUCT  Difluoromethoxylation (Sodium Chlorodifluoroacetate, K₂CO₃, DMF)  

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocols

Step 1: Esterification of 2,3-Dichloro-5-hydroxybenzoic acid

This initial step converts the starting carboxylic acid into its methyl ester via Fischer esterification, a classic acid-catalyzed reaction.[6]

  • Materials:

    • 2,3-Dichloro-5-hydroxybenzoic acid

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated)

    • Sodium bicarbonate (saturated solution)

    • Ethyl acetate

    • Magnesium sulfate (anhydrous)

  • Procedure:

    • Suspend 2,3-dichloro-5-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise while maintaining the temperature below 10 °C.

    • Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude Methyl 2,3-dichloro-5-hydroxybenzoate. Purify further by column chromatography if necessary.

Step 2: Difluoromethoxylation of Methyl 2,3-dichloro-5-hydroxybenzoate

This key step introduces the difluoromethoxy group onto the phenolic hydroxyl. Sodium chlorodifluoroacetate serves as the difluoromethylating agent, which upon heating, decarboxylates to form difluorocarbene, which is then trapped.

  • Materials:

    • Methyl 2,3-dichloro-5-hydroxybenzoate (from Step 1)

    • Sodium chlorodifluoroacetate

    • Potassium carbonate (anhydrous)

    • N,N-Dimethylformamide (DMF, anhydrous)

  • Procedure:

    • To a stirred suspension of anhydrous potassium carbonate (2.0 eq) in anhydrous DMF (10 volumes), add Methyl 2,3-dichloro-5-hydroxybenzoate (1.0 eq).

    • Heat the mixture to 80-100 °C.

    • Add sodium chlorodifluoroacetate (1.5 eq) portion-wise over 1 hour, ensuring the temperature remains stable.

    • Continue stirring the reaction mixture at this temperature for 4-6 hours, monitoring progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and pour it into a large volume of ice-water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the final product, Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate.

Comprehensive Analytical Characterization

Unequivocal structural confirmation is paramount. A combination of chromatographic and spectroscopic methods must be employed to validate the identity and purity of the synthesized compound.[7][8][9]

Analytical_Workflow cluster_0 Purity & Identity Screening cluster_1 Structural Elucidation TLC TLC (Reaction Monitoring) HPLC HPLC-UV (Purity Assessment) GCMS GC-MS (Volatility & Mass Check) Report Characterization Report (Data for CAS Submission) GCMS->Report HRMS HRMS (Elemental Formula) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) IR FT-IR (Functional Groups) IR->Report Sample Synthesized Product Sample->TLC Sample->HPLC Sample->GCMS Sample->HRMS Sample->NMR Sample->IR

Caption: Workflow for confirming chemical structure using multiple analytical techniques.

Physicochemical and Spectroscopic Data (Predicted)

The following table summarizes the expected data for the target compound.

Property / TechniquePredicted Value / ObservationRationale / Key Features
Molecular Formula C₉H₆Cl₂F₂O₃Based on the structure.
Molecular Weight 271.04 g/mol Sum of atomic masses.
Exact Mass (HRMS) 269.9662 DaFor [M]⁺•. High-resolution mass spectrometry is crucial for confirming the elemental composition.
¹H NMR δ ~7.5-7.8 ppm (2H, Ar-H), δ ~6.8-7.2 ppm (1H, t, J≈74 Hz, -OCHF₂), δ ~3.9 ppm (3H, s, -OCH₃)Aromatic protons will be distinct singlets or doublets. The proton on the difluoromethoxy group will appear as a characteristic triplet due to coupling with the two fluorine atoms. The methyl ester protons will be a singlet.
¹³C NMR δ ~165 ppm (C=O), δ ~110-155 ppm (Ar-C), δ ~115 ppm (t, J≈260 Hz, -OCHF₂), δ ~53 ppm (-OCH₃)Carbonyl carbon, six distinct aromatic carbons, a triplet for the -OCHF₂ carbon, and a signal for the methyl ester carbon are expected.
¹⁹F NMR δ ~ -80 to -90 ppm (d, J≈74 Hz)A doublet is expected for the two equivalent fluorine atoms, coupled to the single proton of the difluoromethoxy group.
FT-IR (cm⁻¹) ~1730 (C=O stretch, ester), ~1600, 1470 (C=C stretch, aromatic), ~1250-1000 (C-O & C-F stretches), ~850-750 (C-Cl stretch)Characteristic absorption bands confirming the presence of key functional groups.[9]
Purity (HPLC) >95%Essential for confirming the sample is suitable for further study and for CAS registration.
Analytical Methodologies
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

    • Purpose: To determine the purity of the final compound and separate it from any starting materials or by-products.[10]

  • High-Resolution Mass Spectrometry (HRMS):

    • Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Analysis: Acquire a full scan mass spectrum in high-resolution mode.

    • Purpose: To determine the exact mass of the molecular ion, which provides strong evidence for the elemental composition.

Potential Applications in Research and Drug Development

While the specific biological activity of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate is unknown, its structure suggests several potential applications:

  • Medicinal Chemistry Scaffold: It can serve as a versatile starting material. The ester can be hydrolyzed to a carboxylic acid, which can then be coupled with amines to form amides, a common linkage in drug molecules.

  • Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it could be used in FBDD screens to identify fragments that bind to protein targets of interest.

  • Agrochemical Synthesis: The combination of a chlorinated aromatic ring and a fluorinated ether is a common motif in modern pesticides and herbicides due to enhanced efficacy and metabolic stability.

The difluoromethoxy group makes it a particularly interesting candidate for developing compounds with improved pharmacokinetic profiles compared to non-fluorinated analogues.

Conclusion

This technical guide provides a comprehensive scientific framework for addressing the CAS registry number inquiry for Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate. By proposing a robust synthetic pathway and detailing the necessary, state-of-the-art analytical techniques for its characterization, we have established a clear path for researchers to produce and validate this novel compound. The successful execution of these protocols will yield the high-quality data required for CAS registration and enable the exploration of this promising building block in drug discovery and materials science.

References

  • Google Patents. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • Japan International Cooperation Agency. III Analytical Methods. Available at: [Link]

  • PubChem. Methyl 2,3-dichloro-5-nitrobenzoate. Available at: [Link]

  • Helmholtz-Centre for Environmental Research. Analytical methods. Available at: [Link]

  • University of Manitoba. Preparation of Methyl Benzoate. Available at: [Link]

  • Journal of the American Chemical Society. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Available at: [Link]

  • Google Patents. Method for synthesizing methyl 3-(trifluoromethyl)benzoate.
  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • ResearchGate. A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Available at: [Link]

  • Wikipedia. Methyl benzoate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl 3-Amino-2-Fluorobenzoate in Modern Pharmaceutical Synthesis. Available at: [Link]

  • ResearchGate. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Synthetic Utility of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate

Executive Summary In contemporary drug discovery, the strategic incorporation of fluorine is a cornerstone of lead optimization. Fluorine is currently ranked second only to nitrogen as the most utilized heteroatom in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the strategic incorporation of fluorine is a cornerstone of lead optimization. Fluorine is currently ranked second only to nitrogen as the most utilized heteroatom in medicinal chemistry[1]. While trifluoromethoxy (-OCF₃) and methoxy (-OCH₃) groups are ubiquitous, the difluoromethoxy group (-OCHF₂) offers a unique conformational preference that resides energetically between the planar -OCH₃ and the orthogonal -OCF₃[1].

Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate (CAS: 1803817-97-1) is a highly specialized, halogenated building block[2]. By combining the lipophilic, multipolar interactive properties of the -OCHF₂ group with the steric and electronic effects of a dichloro-substituted aromatic ring, this compound serves as a critical intermediate in the synthesis of next-generation therapeutics, including phosphodiesterase 4 (PDE4) inhibitors[3] and multidrug-resistant (MDR) cancer-targeting taxane derivatives[4]. This whitepaper provides an in-depth guide to its physicochemical properties, Safety Data Sheet (SDS) operationalization, and validated synthetic protocols.

Physicochemical Profiling & Chemical Identity

Understanding the physical parameters of this compound is essential for predicting its behavior in both biological systems and synthetic workflows. The presence of multiple electron-withdrawing halogens significantly lowers the pKa of downstream acid derivatives and enhances overall lipophilicity[1].

ParameterSpecification / Data
Chemical Name Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate
CAS Registry Number 1803817-97-1[2]
Molecular Formula C₉H₆Cl₂F₂O₃[5]
Molecular Weight 271.04 g/mol [5]
Structural Features C2, C3-dichloro; C5-difluoromethoxy; C1-methyl ester
Predicted Reactivity Highly susceptible to nucleophilic acyl substitution (saponification) due to electron-withdrawing ring substituents.

Hazard Assessment & SDS Operationalization

Halogenated aromatic esters present specific occupational hazards that must be managed through rigorous engineering controls. Based on structurally analogous compounds like tert-butyl 2-chloro-4-(trifluoromethoxy)benzoate and 2,3-dichloro-5-(difluoromethoxy)benzyl alcohol[6][7], the following Globally Harmonized System (GHS) classifications apply.

GHS Classification & Causality
  • Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.

  • Skin Irritation (Category 2) - H315: Causes skin irritation. Mechanistic Causality: The lipophilicity imparted by the -OCHF₂ and -Cl groups facilitates rapid dermal penetration. Upon contact with moisture in the epidermis, localized hydrolysis of the ester can occur, generating acidic byproducts that cause tissue irritation[7].

  • Eye Irritation (Category 2A) - H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3) - H335: May cause respiratory irritation[7].

Engineering Controls & PPE
  • Ventilation: Must be handled in a certified chemical fume hood with a face velocity of >100 feet per minute (fpm) to prevent inhalation of volatile particulates or aerosols.

  • Glove Selection: Standard latex is insufficient. Use nitrile gloves with a minimum thickness of 0.11 mm. Note: If handling the compound dissolved in aggressive organic solvents (e.g., Dichloromethane or THF), double-gloving or using heavier-duty barrier gloves (e.g., Silver Shield) is required, as the solvent acts as a carrier, rapidly permeating standard nitrile.

SDS_Workflow A Methyl 2,3-dichloro-5- (difluoromethoxy)benzoate B Hazard Assessment (H302, H315, H319, H335) A->B C Engineering Controls (Fume Hood >100 fpm) B->C D PPE Selection (Nitrile Gloves, Goggles) B->D F Spill/Exposure Response (Flush with water, seek medical aid) B->F E Safe Execution & Weighing Protocol C->E D->E

Figure 1: SDS-compliant workflow for the safe handling and emergency response of halogenated esters.

Experimental Workflows: A Self-Validating Protocol

To utilize Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate in drug discovery, it must typically undergo base-promoted ester hydrolysis (saponification) to yield the corresponding benzoic acid, which is then coupled to an active pharmaceutical scaffold[3].

Protocol: Base-Promoted Saponification and LC-MS Validation

Rationale: The mixed solvent system (THF/MeOH/H₂O) ensures the highly lipophilic ester remains fully solvated while providing the necessary aqueous environment for the hydroxide nucleophile. The electron-withdrawing halogens significantly accelerate the rate of saponification compared to un-substituted benzoates.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 2.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O) in small portions to prevent localized exothermic degradation.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2-4 hours.

  • Self-Validation (LC-MS Tracking):

    • Action: Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and inject into the LC-MS.

    • Validation Criteria: The reaction is deemed complete only when the parent ester peak (m/z 271 [M+H]⁺) has completely disappeared, replaced by a new, more polar peak corresponding to the benzoic acid intermediate. This prevents unreacted ester from contaminating downstream coupling steps.

  • Workup: Evaporate the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with distilled water and wash with Ethyl Acetate to remove non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl. The target benzoic acid will precipitate. Extract the aqueous layer with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure intermediate.

Mechanistic Insights in Drug Discovery

The integration of the 2,3-dichloro-5-(difluoromethoxy)benzoate moiety into pharmacological scaffolds drives efficacy through several proven mechanisms:

PDE4 Inhibitors for Respiratory Diseases

In the development of inhaled therapeutics for asthma and COPD, researchers synthesize novel ester derivatives targeting cAMP-specific phosphodiesterase-4 (PDE4)[3]. The substitution of benzoic acids with halogenated moieties (like difluoromethoxy and dichloro groups) maximizes inhibitory potency. The -OCHF₂ group acts as a lipophilic hydrogen bond donor/acceptor, allowing the drug to anchor deeply into the solvent-exposed, hydrophobic regions of the PDE4 enzyme, drastically increasing cell-based assay activity[3].

Overcoming MDR in Cancer via Taxane Derivatives

Stony Brook Taxanes (SBTs) are next-generation chemotherapeutics designed to overcome acquired resistance to paclitaxel[4]. Studies demonstrate that incorporating fluorine and difluoromethoxy substituents at the meta-position of the C2-benzoate ring yields derivatives that are orders of magnitude more potent against multidrug-resistant cancer cell lines (e.g., SK-OV-3 and MCF-7/PTX)[1][4]. The -OCHF₂ group enhances the affinity of the taxane to β-tubulin dimers while simultaneously acting as an inhibitor of the ABCB1 efflux pump, effectively trapping the drug inside resistant cells[4].

Drug_Discovery N1 Halogenated Benzoate Scaffold (CAS 1803817-97-1) N2 Base-Promoted Saponification (LiOH, THF/H2O) N1->N2 N3 Benzoic Acid Intermediate N2->N3 LC-MS Validation N4 Amide/Ester Coupling (EDCI, HOBt, DIPEA) N3->N4 N5 PDE4 Inhibitor Analogues (Respiratory Diseases) N4->N5 N6 Taxane Derivatives (SBTs) (MDR Cancer Cells) N4->N6 N7 Pharmacological Enhancement: Increased Lipophilicity & Metabolic Stability N5->N7 N6->N7

Figure 2: Synthetic pipeline converting the benzoate scaffold into advanced pharmacological agents.

References

  • [2] Screening Compounds P41277 - EvitaChem - EvitaChem.

  • [5] C9H6Cl2F2O3 ISOMER Products Directory - Guidechem.

  • [3] Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases - Journal of Medicinal Chemistry (ACS Publications).

  • [1] Recent progress in the strategic incorporation of fluorine into medicinally active compounds - NIH/PMC.

  • [4] Effect of substituents at the C3´, C3´N, C10 and C2-meta-benzoate positions of taxane derivatives on their activity against resistant cancer cells - NIH/PMC.

  • [6] 1804883-32-6 | 2,3-Dichloro-5-(difluoromethoxy)benzyl alcohol - BLDpharm.

  • [7] tert-Butyl 2-chloro-4-(trifluoromethoxy)benzoate - BLDpharm.

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate

This technical guide provides a detailed analysis and predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate. This document is intended for researchers, sc...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a detailed analysis and predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the structural characterization of this and similar halogenated and fluorinated aromatic compounds. The guide is structured to offer not only the spectral data but also the underlying principles governing the observed chemical shifts and coupling constants, thereby providing a framework for the interpretation of NMR spectra of complex substituted benzene derivatives.

Introduction: The Structural Elucidation Challenge

Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate is a polysubstituted aromatic compound, the structure of which presents a unique challenge for spectral interpretation. The presence of multiple electron-withdrawing groups—two chlorine atoms, a difluoromethoxy group, and a methyl ester—on the benzene ring results in a complex electronic environment. This, in turn, leads to a nuanced NMR spectrum where the chemical shifts of the aromatic protons and carbons are significantly influenced by a combination of inductive and resonance effects. A comprehensive understanding of its NMR spectra is paramount for confirming its identity, assessing its purity, and for its application in further chemical synthesis or biological studies.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate. These predictions are based on established substituent effects and analysis of spectral data from analogous compounds. The spectra are predicted for a sample dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.65dJ(H,H) ≈ 2.51HH-6
~7.40dJ(H,H) ≈ 2.51HH-4
~6.60tJ(H,F) ≈ 73.01H-OCHF₂
3.95s-3H-OCH₃

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~164.5s-C=O
~156.0t²J(C,F) ≈ 30.0C-5
~135.0s-C-2
~133.5s-C-1
~131.0s-C-3
~125.0s-C-6
~118.0s-C-4
~115.5t¹J(C,F) ≈ 240.0-OCHF₂
~53.0s--OCH₃

Spectral Interpretation: Unraveling the Electronic Effects

The predicted chemical shifts and coupling constants are a direct consequence of the electronic environment of each nucleus. The following is a detailed interpretation of the expected spectral features.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals for the two aromatic protons.

  • Aromatic Protons (H-4 and H-6): The protons at positions 4 and 6 are meta-coupled to each other, which typically results in a small coupling constant (J ≈ 2-3 Hz), appearing as doublets. The downfield shift of these protons from the typical benzene resonance (7.34 ppm) is due to the cumulative electron-withdrawing effects of the two chlorine atoms, the difluoromethoxy group, and the methyl ester. H-6 is predicted to be slightly further downfield than H-4 due to the ortho-position of the electron-withdrawing methyl ester group.

  • Difluoromethoxy Proton (-OCHF₂): The single proton of the difluoromethoxy group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms. The large coupling constant (¹J(H,F) ≈ 73 Hz) is characteristic of geminal H-F coupling. The significant downfield shift is a result of the strong deshielding effect of the two adjacent fluorine atoms and the oxygen atom.

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group are expected to appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is in the typical range for methyl esters.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is expected to have the most downfield chemical shift due to its sp² hybridization and direct attachment to two electronegative oxygen atoms.

  • Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are influenced by the substituents.

    • C-5: This carbon, directly attached to the difluoromethoxy group, will be significantly downfield and is expected to appear as a triplet due to two-bond coupling with the fluorine atoms (²J(C,F)).

    • C-2 and C-3: These carbons, bonded to chlorine atoms, will be deshielded.

    • C-1: The ipso-carbon attached to the ester group will also be downfield.

    • C-4 and C-6: These carbons, bonded to protons, will have chemical shifts influenced by the overall electron-withdrawing nature of the substituents on the ring.

  • Difluoromethoxy Carbon (-OCHF₂): This carbon will be significantly downfield due to the attachment of two fluorine atoms and an oxygen atom. It will appear as a triplet with a large one-bond carbon-fluorine coupling constant (¹J(C,F)).

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester group will have a chemical shift in the typical range for such functional groups.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer to NMR Tube: Transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Homogenization: Gently mix the sample to ensure a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good spectral dispersion.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a reasonably concentrated sample.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse sequence.

    • Spectral Width: Typically 220-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure and the key predicted NMR correlations.

Caption: Molecular structure of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate.

NMR_Correlations cluster_protons ¹H NMR Signals cluster_carbons ¹³C NMR Signals H4 H-4 (~7.40 ppm, d) H6 H-6 (~7.65 ppm, d) H4->H6 ³J(H,H) ~2.5 Hz C4 C-4 H4->C4 C6 C-6 H6->C6 OCHF2_H -OCHF₂ (~6.60 ppm, t) OCHF2_C -OCHF₂ OCHF2_H->OCHF2_C F F OCHF2_H->F ²J(H,F) ~73 Hz OCH3_H -OCH₃ (3.95 ppm, s) OCH3_C -OCH₃ OCH3_H->OCH3_C OCHF2_C->F ¹J(C,F) ~240 Hz C5 C-5 C5->F ²J(C,F) ~30 Hz

Foundational

Solvation Dynamics and Solubility Profiling of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate in Organic Solvents

Executive Summary Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate (CAS: 1803817-97-1) is a highly functionalized halogenated aromatic building block frequently utilized in advanced agrochemical and pharmaceutical synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate (CAS: 1803817-97-1) is a highly functionalized halogenated aromatic building block frequently utilized in advanced agrochemical and pharmaceutical synthesis[1]. The molecule presents a complex physicochemical profile due to the competing electronic and steric effects of its three distinct functional groups: a polar aprotic methyl ester, a lipophilic 2,3-dichloro aromatic system, and a fluorophilic difluoromethoxy moiety.

For researchers and process chemists, understanding the solubility profile of this intermediate is not merely a matter of finding a solvent that "works." It is a critical parameter that dictates reaction kinetics, dictates the efficiency of recrystallization processes, and influences downstream formulation strategies[2]. This whitepaper establishes a predictive structural framework for its solubility and provides field-proven, self-validating protocols for empirical quantification.

Structural Solvation Mechanics

The solubility of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate is governed by the differential solvation of its functional domains. Relying on data from structurally analogous halogenated benzoates (such as methyl 4-bromobenzoate), we can predict its behavior across various solvent classes[3].

  • Methyl Ester Core: Acts as a strong hydrogen-bond acceptor and dipole-dipole interaction site. This drives high solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone).

  • 2,3-Dichloro Motif: Imparts significant lipophilicity and dispersion forces. While it reduces aqueous solubility to near-zero, it enhances affinity for halogenated solvents (e.g., Dichloromethane, Chloroform) and aromatic hydrocarbons (e.g., Toluene)[3].

  • Difluoromethoxy Group: The electronegativity of the fluorine atoms creates a highly polarized micro-environment. This group can participate in weak hydrogen bonding with protic solvents (like Methanol or Ethanol) but generally limits solubility in purely non-polar aliphatic alkanes (like Hexane) due to a mismatch in cohesive energy density.

SolvationMechanism Core API: Methyl 2,3-dichloro-5- (difluoromethoxy)benzoate Ester Methyl Ester Group Polar Aprotic Interactions Core->Ester Chloro 2,3-Dichloro Motif Dispersion & Lipophilicity Core->Chloro Fluoro Difluoromethoxy Group H-Bond Acceptor / Fluorophilic Core->Fluoro SolvA High Solubility in DMSO, DMF, EtOAc Ester->SolvA SolvB Moderate Sol. in Alkanes / Toluene Chloro->SolvB SolvC Enhanced Sol. in Fluorinated Solvents Fluoro->SolvC

Figure 1: Solvation pathways driven by the compound's distinct functional groups.

Predictive Quantitative Data Matrix

Based on the structural mechanics outlined above and thermodynamic modeling principles[4], the following table summarizes the predictive solubility ranges for Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate at 25°C.

Solvent ClassRepresentative SolventsPredicted Solubility (mg/mL)Primary Solvation Mechanism
Polar Aprotic DMSO, DMF, Ethyl Acetate> 100 (High)Strong dipole-dipole alignment with the ester carbonyl.
Halogenated Dichloromethane, Chloroform> 150 (Very High)Excellent dispersion force matching with the dichloro ring.
Polar Protic Methanol, Ethanol, IPA20 - 50 (Moderate)Hydrogen bonding limited by the hydrophobic aromatic core.
Aromatic Toluene, Xylene50 - 100 (Moderate-High)π-π stacking and favorable dispersion interactions.
Non-Polar Aliphatic Hexane, Heptane< 5 (Low)Insufficient cohesive energy to break the crystalline lattice.

Methodological Framework: Kinetic vs. Thermodynamic Assessment

In drug development and process chemistry, solubility is not a single static value. It must be evaluated in two distinct phases: Kinetic and Thermodynamic [2].

Kinetic solubility measures the point at which a compound precipitates when a concentrated stock solution (usually in DMSO) is diluted into a target solvent. It is highly useful for early-stage high-throughput screening but is prone to supersaturation artifacts[2]. Thermodynamic solubility, conversely, measures the true equilibrium concentration of the solid dissolved in the solvent, making it the gold standard for process scale-up and formulation[4].

SolubilityWorkflow A Methyl 2,3-dichloro-5- (difluoromethoxy)benzoate B Phase 1: Kinetic Solubility (Early Stage Screening) A->B C Phase 2: Thermodynamic Solubility (Process Development) A->C D DMSO Stock Preparation (10-50 mM) B->D F Isothermal Shake-Flask Equilibration (24-72h) C->F E Solvent Dilution & Nephelometric Detection D->E H Hansen Solubility Parameter (HSP) Modeling E->H G Phase Separation & HPLC-UV Quantification F->G G->H

Figure 2: Two-phase workflow for kinetic and thermodynamic solubility assessment.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols utilized must be self-validating. The methodologies below are engineered to automatically flag false positives (such as supersaturation or polymorphic shifts) through built-in control mechanisms.

Protocol A: High-Throughput Kinetic Solubility Screening

Causality Focus: We utilize nephelometry (light scattering) rather than simple visual inspection because the initial nucleation of halogenated benzoates can form sub-visible colloidal suspensions that artificially inflate apparent solubility[2].

  • Stock Preparation: Prepare a 50 mM stock solution of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate in 100% HPLC-grade DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into the target organic solvents (e.g., Methanol, Acetonitrile) to achieve final compound concentrations ranging from 10 µM to 1000 µM. Ensure final DMSO concentration does not exceed 2% v/v to prevent solvent-matrix alteration.

  • Incubation: Seal the plate and incubate at 25°C for 2 hours on an orbital shaker at 300 RPM.

  • Nephelometric Analysis: Read the plate using a nephelometer. The kinetic solubility limit is defined as the highest concentration well that exhibits a light scattering signal identical to the blank solvent control.

Protocol B: Self-Validating Isothermal Shake-Flask Method (Thermodynamic)

Causality Focus: This protocol incorporates multi-timepoint sampling. Halogenated crystalline solids can undergo solvent-mediated polymorphic transformations over time. By sampling at 24, 48, and 72 hours, we create a self-validating loop: if the concentration drops between 24h and 72h, a transition to a more stable, less soluble polymorph has occurred[5].

  • Solid Addition: Add an excess amount of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate (approx. 200 mg) to a 10 mL glass vial.

  • Solvent Introduction: Add 5 mL of the target organic solvent. Crucial Step: Ensure that visible, undissolved solid remains in the vial. If all solid dissolves, the system is not saturated, and more API must be added.

  • Isothermal Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set strictly to 25.0°C ± 0.1°C. Agitate at 150 RPM.

  • Self-Validation Sampling: Withdraw 0.5 mL aliquots at exactly 24h, 48h, and 72h.

  • Phase Separation: Centrifuge the aliquots at 10,000 x g for 10 minutes at 25°C. Expert Insight: Do not use nylon or cellulose syringe filters. The lipophilic 2,3-dichloro motif will non-specifically bind to these matrices, artificially lowering the quantified solubility. Use strictly PTFE filters if filtration is required.

  • HPLC-UV Quantification: Dilute the supernatant appropriately and quantify the concentration using a validated HPLC-UV method against a known calibration curve.

  • Data Validation: Compare the calculated concentrations at 48h and 72h. If the variance ( ΔC ) is < 2%, true thermodynamic equilibrium is confirmed[5].

Thermodynamic Modeling via Hansen Solubility Parameters (HSP)

Once the empirical thermodynamic data is collected across a minimum of five diverse solvents (e.g., Hexane, Toluene, Dichloromethane, Acetone, Methanol), the data should be fitted to the Hansen Solubility Parameter (HSP) equation[4].

By plotting the compound's dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) parameters in a 3D coordinate space, researchers can generate a "solubility sphere." Any solvent or solvent blend whose coordinates fall within this sphere will dissolve Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate, drastically reducing the need for trial-and-error screening during process scale-up[4].

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Exploratory

Predictive Toxicology and Environmental Fate of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate

Executive Summary In the landscape of early-stage drug discovery and agrochemical development, researchers frequently utilize specialized screening compounds and synthetic intermediates that lack extensive, empirical saf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of early-stage drug discovery and agrochemical development, researchers frequently utilize specialized screening compounds and synthetic intermediates that lack extensive, empirical safety data. Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate (MDDFMB) (CAS No: 1803817-97-1) is a prime example of such a molecule[1]. Widely cataloged as a high-value building block, its unique structural architecture requires careful scrutiny[2].

As an application scientist, I do not view molecules merely as chemical formulas; I view them as dynamic entities that interact with biological and ecological systems. MDDFMB contains three distinct structural motifs of toxicological interest: a chlorinated aromatic ring, a difluoromethoxy ether, and a labile benzoate ester. This whitepaper synthesizes structural alerts, predictive modeling, and self-validating experimental protocols to establish a rigorous framework for assessing the toxicity and environmental impact of MDDFMB.

Structural Toxicology & Predictive Hazard Assessment

To accurately predict the behavior of MDDFMB, we must deconstruct its functional groups and analyze their established mechanisms of action in biological systems.

The Chlorinated Aromatic Ring

Chlorinated benzenes and benzoates are notorious for their environmental persistence and lipophilicity[3]. The presence of ortho- and meta-chlorine substituents on the benzoate backbone sterically hinders the molecule, increasing its resistance to electrophilic attack and enzymatic oxidation. In aquatic ecosystems, chlorinated aromatic hydrocarbons exhibit moderate to high toxicity and possess a significant potential to bioaccumulate in the fatty tissues of aquatic organisms[4]. Furthermore, highly substituted chlorinated aromatics can act as ligands for the Aryl hydrocarbon Receptor (AhR), potentially leading to endocrine disruption.

The Difluoromethoxy (-OCF₂H) Moiety

The incorporation of fluorine into small molecules is a foundational medicinal chemistry strategy used to modulate lipophilicity and improve metabolic stability[5]. The difluoromethoxy group acts as a lipophilic hydrogen bond donor/acceptor. While it successfully increases resistance to cytochrome P450 (CYP)-mediated oxidative cleavage compared to a standard methoxy group, it introduces a new risk: if O-dealkylation does occur, the metabolic byproduct can lead to the formation of reactive acyl fluorides or fluorinated catechols[5]. These reactive electrophiles can covalently bind to cellular macromolecules, depleting glutathione (GSH) and inducing hepatotoxicity.

Environmental Fate & Degradation Pathways

The environmental fate of MDDFMB is governed by a combination of abiotic hydrolysis and complex microbial degradation.

  • Abiotic Hydrolysis (Upper Pathway): The methyl ester is the most chemically labile functional group. In aqueous environments, particularly at alkaline pH, it undergoes rapid hydrolysis to yield 2,3-dichloro-5-(difluoromethoxy)benzoic acid.

  • Microbial Dehalogenation (Middle Pathway): The resulting halogenated benzoic acid enters the microbial degradation cascade. The recalcitrance of the molecule is heavily dependent on this middle pathway, as the strong C-Cl and C-F bonds require specialized bacterial dehalogenases for removal[6].

  • Ring Cleavage (Lower Pathway): Only after successful dehalogenation can the aromatic ring be cleaved by dioxygenases and fully mineralized into CO₂, water, and halide ions[6].

G MDDFMB Methyl 2,3-dichloro-5- (difluoromethoxy)benzoate Esterase Ester Hydrolysis (Abiotic/Biotic) MDDFMB->Esterase Acid 2,3-dichloro-5- (difluoromethoxy)benzoic acid Esterase->Acid Dehal Microbial Dehalogenation (Middle Pathway) Acid->Dehal Catechol Fluorinated Catechol Derivatives Dehal->Catechol RingCleavage Ring Cleavage (Lower Pathway) Catechol->RingCleavage Mineralization Mineralization (CO2 + H2O + Halides) RingCleavage->Mineralization

Proposed environmental degradation pathway of MDDFMB via hydrolysis and microbial dehalogenation.

Empirical Validation Workflows

Predictive toxicology must be grounded in empirical data. The following protocols are engineered as self-validating systems; they incorporate internal standards and control mechanisms to ensure that every data point establishes clear causality.

Protocol 1: In Vitro Hepatotoxicity & Metabolic Clearance (Microsomal Stability)

Objective: To determine if the difluoromethoxy group resists CYP450 metabolism or generates reactive intermediates. Causality Focus: By comparing clearance rates with and without NADPH, we isolate enzymatic metabolism from chemical instability.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Combine HLM (final protein concentration 0.5 mg/mL) with MDDFMB (1 µM final concentration) in the buffer. Pre-incubate at 37°C for 5 minutes. Scientific Rationale: Pre-incubation ensures thermal equilibrium across the assay plate before initiating the enzymatic reaction, preventing artificial lag phases.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).

    • Self-Validation: Include a negative control (no NADPH) to account for non-enzymatic degradation, and a positive control (e.g., Verapamil) to validate the baseline activity of the microsomes.

  • Sampling & Quenching: At time points t=0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Scientific Rationale: Acetonitrile instantly denatures the CYP enzymes, locking the metabolic snapshot in time and preventing post-sampling degradation.

  • Centrifugation: Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to calculate the intrinsic clearance (CLint).

Workflow Start Compound Dosing (MDDFMB) Microsomes Human Liver Microsomes (+ NADPH) Start->Microsomes t=0, 15, 30, 60 min Quench Quench with Acetonitrile (+ Internal Standard) Microsomes->Quench Stop reaction Centrifuge Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Supernatant Data Clearance Rate (CLint) Calculation LCMS->Data

Step-by-step workflow for in vitro microsomal stability and metabolic clearance assessment.

Protocol 2: Aquatic Toxicity Assessment (Daphnia magna Immobilization Test - OECD 202)

Objective: To quantify the acute aquatic toxicity of MDDFMB, given the known hazards of chlorinated aromatics.

  • Media Preparation: Prepare standard M4 medium. Due to the predicted lipophilicity of MDDFMB, utilize a co-solvent (DMSO <0.1% v/v) to ensure complete dissolution.

  • Exposure: Expose neonate Daphnia magna (<24 hours old) to a concentration gradient of MDDFMB (0.1, 1.0, 10, and 100 mg/L) for 48 hours. Utilize 4 replicates of 5 daphnids per concentration.

  • Observation: Record immobilization at 24 and 48 hours. Immobilization is strictly defined as the inability of the organism to swim within 15 seconds of gentle agitation.

  • Validation: The test is only considered valid if immobilization in the control (and solvent control) groups is ≤10% and the dissolved oxygen remains ≥3 mg/L throughout the 48 hours. Calculate the EC50 using Probit analysis.

Quantitative Data Summary

Based on structural analogs and predictive quantitative structure-activity relationship (QSAR) modeling, the following baseline parameters are established for MDDFMB to guide dosage and environmental modeling.

ParameterPredicted Value / RangeToxicological Implication
Molecular Weight 271.04 g/mol Highly permeable; easily crosses biological membranes.
Partition Coefficient (LogP) ~3.5 - 4.2High lipophilicity; moderate to high bioaccumulation potential.
Aquatic Toxicity (EC50) 1.0 - 10.0 mg/LClassified as toxic to aquatic life (based on chlorinated analogs).
Half-life (Aqueous, pH 7) < 48 hoursRapid primary degradation via ester hydrolysis.
Half-life (Soil/Sediment) > 120 daysHigh persistence of the de-esterified chlorinated aromatic ring.

Conclusion

Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate represents a complex toxicological challenge. While the ester linkage provides a rapid primary degradation pathway, the resulting halogenated benzoic acid is highly recalcitrant. The combination of the difluoromethoxy group and the chlorinated aromatic ring demands stringent handling protocols and rigorous environmental containment. By implementing the self-validating workflows detailed above, research organizations can accurately quantify the metabolic clearance and ecological hazards of MDDFMB, ensuring that downstream development is both safe and scientifically sound.

References

  • Title: C9H6Cl2F2O3 ISOMER Products Directory Source: Guidechem URL
  • Title: Screening Compounds P41277 Source: EvitaChem URL
  • Title: CHLORINATED BENZENES AND TOLUENES Source: AFIRM Group URL
  • Title: Chlorinated aromatic hydrocarbons – Knowledge and References Source: Taylor & Francis URL
  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)

Sources

Foundational

Technical Whitepaper: Structural Elucidation and Mass Spectrometry of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate

Executive Summary The compound Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate (CAS: 1803817-97-1) represents a highly specialized halogenated building block frequently utilized in the synthesis of advanced agrochemicals...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate (CAS: 1803817-97-1) represents a highly specialized halogenated building block frequently utilized in the synthesis of advanced agrochemicals and pharmaceutical screening libraries[1]. The presence of both a rigid dichloro-aromatic system and a flexible, lipophilic difluoromethoxy (-OCHF 2​ ) group presents unique analytical challenges. This whitepaper provides a comprehensive, self-validating guide to confirming its molecular identity via High-Resolution Mass Spectrometry (HRMS) and elucidating its 3D conformation via Single-Crystal X-Ray Diffraction (SCXRD).

Physicochemical Profile & Molecular Identity

Before initiating structural workflows, establishing the baseline quantitative properties of the compound is critical. The molecular formula C 9​ H 6​ Cl 2​ F 2​ O 3​ dictates a specific isotopic fine structure due to the natural abundance of 35 Cl and 37 Cl isotopes[2].

Quantitative Data Summary
PropertyValue
IUPAC Name Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate
CAS Number 1803817-97-1
Molecular Formula C 9​ H 6​ Cl 2​ F 2​ O 3​
Monoisotopic Exact Mass 269.9662 Da[3]
Average Molecular Weight 271.04 g/mol [1]
Topological Polar Surface Area (TPSA) 46.5 Ų[3]
XLogP3-AA (Predicted) 3.6[3]

High-Resolution Mass Spectrometry (HRMS) Workflow

To verify the exact mass of 269.9662 Da, HRMS utilizing an Orbitrap or Time-of-Flight (TOF) analyzer is required.

Causality of Experimental Choices
  • Ionization Mode: The ester functionality is poorly ionizable in negative Electrospray Ionization (ESI). Positive ion mode is selected to observe the sodium adduct [M+Na] + at m/z 292.9559.

  • Self-Validating Isotopic Signature: The presence of two chlorine atoms creates a mandatory internal validation metric. A valid spectrum must display an M, M+2, and M+4 peak cluster in a highly specific 9:6:1 intensity ratio. If this ratio deviates by more than 5%, the protocol flags the sample for halogen-cleavage degradation or contamination.

Step-by-Step HRMS Protocol
  • Standard Calibration: Calibrate the Orbitrap mass spectrometer using a standard calibration mixture (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is < 1 ppm.

  • Sample Preparation: Dissolve 1 mg of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using 0.1% Formic Acid in Methanol/Water (50:50, v/v).

  • Direct Infusion: Introduce the sample via direct infusion using a syringe pump at a flow rate of 5 µL/min.

  • Data Acquisition: Acquire data in ESI positive mode. Set the capillary temperature to 275°C and spray voltage to 3.5 kV. Record spectra at a resolution of 140,000 (at m/z 200).

  • Data Processing: Extract the exact mass for [M+Na] + and compare the experimental isotopic distribution against the theoretical model for C 9​ H 6​ Cl 2​ F 2​ O 3​ Na.

HRMS_Workflow A Sample Prep 1 µg/mL in MeOH B ESI Ionization Positive Mode [M+Na]+ A->B C Orbitrap Analyzer Res > 100,000 B->C D Data Processing Exact Mass: 269.9662 C->D

Fig 1. HRMS analytical workflow for exact mass and isotopic verification.

Crystallographic Profiling: SCXRD Methodology

While exact mass confirms composition, Single-Crystal X-Ray Diffraction (SCXRD) is required to map the 3D spatial arrangement. The structural elucidation of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate is complicated by two factors: the steric clash between the 2-chloro and 1-methyl ester groups, and the rotational freedom of the -OCHF 2​ moiety.

Causality of Experimental Choices
  • Crystallization Technique: Halogenated aromatic esters tend to precipitate rapidly as microcrystalline powders. Vapor diffusion (using a good solvent like Dichloromethane and an antisolvent like Hexane) is chosen to enforce slow supersaturation, yielding diffraction-quality single crystals.

  • Cryogenic Data Collection (100 K): The -OCHF 2​ group is notorious for severe thermal motion, which smears electron density maps and artificially inflates anisotropic displacement parameters (ADPs). Freezing the crystal at 100 K using a liquid nitrogen stream locks the conformation, allowing accurate resolution of the C-F bond lengths.

  • Self-Validating Refinement: The structural model is validated by the R 1​ factor and the Goodness-of-Fit (GoF). An R 1​ < 5% and a GoF near 1.0 confirms that the empirical electron density perfectly matches the proposed molecular model.

Step-by-Step SCXRD Protocol
  • Solvent Screening & Growth: Dissolve 10 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner vial. Place this unsealed vial inside a 20 mL outer vial containing 3 mL of Hexane. Seal the outer vial and allow vapor diffusion to occur over 48–72 hours at 20°C.

  • Crystal Harvesting: Under a polarizing microscope, select a clear, block-shaped crystal (approx. 0.15 × 0.10 × 0.10 mm). Coat the crystal in perfluoropolyether oil to protect it from atmospheric moisture and mount it on a MiTeGen micromount.

  • Diffraction Acquisition: Transfer the mount to a diffractometer equipped with a microfocus Cu-K α radiation source ( λ = 1.54184 Å) and a photon-counting detector. Maintain the sample at 100 K. Collect a full sphere of data using ω and ϕ scans.

  • Integration and Scaling: Integrate the raw diffraction images using software such as APEX4 or CrysAlisPro. Apply a multi-scan empirical absorption correction to account for the heavy chlorine atoms.

  • Phase Solution and Refinement: Solve the phase problem using Intrinsic Phasing (SHELXT). Refine the structure using full-matrix least-squares on F 2 (SHELXL) via the Olex2 interface. Ensure all non-hydrogen atoms (Cl, F, O, C) are refined anisotropically.

SCXRD_Workflow A Solvent Screening (Vapor Diffusion) B Crystal Harvesting (Perfluoropolyether Oil) A->B C Cryogenic Mounting (100 K N2 Stream) B->C D Diffraction & Phasing (Intrinsic Phasing) C->D E Anisotropic Refinement (Olex2 / SHELXL) D->E

Fig 2. Single-Crystal X-Ray Diffraction (SCXRD) pipeline for structural elucidation.

References

  • Title: C9H6Cl2F2O3 ISOMER Products Directory - Guidechem Source: Guidechem URL
  • Title: Screening Compounds P41277 - EvitaChem Source: EvitaChem URL
  • Title: 2-(2,6-dichloro-4-(difluoromethoxy)phenyl)

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis pathway for Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate

An In-depth Technical Guide to the Synthesis of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate Introduction The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] The difluoromethoxy group (-OCF₂H) is a particularly valuable motif, acting as a lipophilic hydrogen bond donor and a bioisostere for other functional groups, thereby enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] This guide provides a detailed, two-step synthetic pathway for Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate, a key building block for the development of novel pharmaceuticals and agrochemicals.

This document is structured to provide not only a step-by-step protocol but also the underlying chemical principles and experimental rationale. The synthesis begins with the difluoromethylation of a commercially available phenolic precursor, followed by a classic acid-catalyzed esterification to yield the final product.

Overall Synthetic Pathway

The synthesis is achieved in two sequential steps starting from 2,3-dichloro-5-hydroxybenzoic acid:

  • O-Difluoromethylation: Introduction of the difluoromethoxy group onto the phenolic hydroxyl function.

  • Esterification: Conversion of the resulting carboxylic acid to its corresponding methyl ester.

Synthetic_Pathway A 2,3-dichloro-5-hydroxybenzoic acid (Starting Material) B 2,3-dichloro-5-(difluoromethoxy)benzoic acid (Intermediate) A->B Step 1: Difluoromethylation ClCF₂CO₂Na, Cs₂CO₃ DMF/H₂O, 100 °C C Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate (Final Product) B->C Step 2: Esterification CH₃OH, cat. H₂SO₄ Reflux

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of 2,3-dichloro-5-(difluoromethoxy)benzoic acid

Principle and Mechanism

This step involves the O-difluoromethylation of a phenol using sodium chlorodifluoroacetate (ClCF₂CO₂Na) as a difluorocarbene (:CF₂) precursor.[1][2] The reaction proceeds via the thermal decarboxylation of sodium chlorodifluoroacetate to generate the highly electrophilic singlet difluorocarbene.[1][2] In the presence of a base, such as cesium carbonate, the phenolic hydroxyl group of the starting material is deprotonated to form a nucleophilic phenoxide. This phenoxide then traps the in-situ generated difluorocarbene, and subsequent protonation during aqueous work-up yields the desired aryl difluoromethyl ether.[2] The use of a robust, bench-stable carbene source like sodium chlorodifluoroacetate avoids the need for harsh conditions or toxic gaseous reagents.[1][4]

Experimental Protocol

Table 1: Reagents and Materials for Difluoromethylation

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolar Equivalents
2,3-dichloro-5-hydroxybenzoic acid207.015.00 g (24.15 mmol)1.0
Cesium Carbonate (Cs₂CO₃)325.8211.81 g (36.23 mmol)1.5
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)152.4610.36 g (67.96 mmol)2.8
Dimethylformamide (DMF), anhydrous-40 mL-
Deionized Water-4.5 mL-
Diethyl Ether (Et₂O)-As required-
Hydrochloric Acid (HCl), 2M aqueous-As required-
Brine (saturated NaCl solution)-As required-
Anhydrous Sodium Sulfate (Na₂SO₄)-As required-

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2,3-dichloro-5-hydroxybenzoic acid (1.0 eq) and cesium carbonate (1.5 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen three times to establish an inert atmosphere.[2]

  • Solvent Addition: Add anhydrous DMF and deionized water via syringe. Begin vigorous stirring to form a suspension.

  • Degassing: While stirring, bubble nitrogen through the solution for 30 minutes to remove dissolved oxygen.

  • Reagent Addition: After degassing, remove the nitrogen inlet and add sodium chlorodifluoroacetate (2.8 eq) in one portion under a positive flow of nitrogen.

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

    • Acidify the aqueous mixture to pH ~2 by the slow addition of 2M HCl.

    • Extract the product with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield 2,3-dichloro-5-(difluoromethoxy)benzoic acid as a solid.

Part 2: Synthesis of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate

Principle and Mechanism

This transformation is a Fischer-Speier esterification, a classic method for converting carboxylic acids into esters.[5][6] The reaction involves heating the carboxylic acid with an excess of alcohol (methanol in this case), which also serves as the solvent, in the presence of a strong acid catalyst, typically sulfuric acid. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack by the methanol.[6] A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to generate the protonated ester. Deprotonation yields the final ester product and regenerates the acid catalyst.[6] The use of excess methanol shifts the equilibrium towards the product side, maximizing the yield.

Experimental Protocol

Esterification_Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification & Analysis A Combine Intermediate Acid, Methanol, and H₂SO₄ B Heat to Reflux (65 °C, 5-8 hours) A->B Stir C Cool to RT B->C D Remove Excess Methanol (Rotary Evaporator) C->D E Redissolve in EtOAc D->E F Wash with sat. NaHCO₃, then Brine E->F G Dry over Na₂SO₄ F->G H Concentrate in vacuo G->H I Silica Gel Column Chromatography H->I J Characterize Pure Product (NMR, MS) I->J

Caption: Experimental workflow for the Fischer esterification step.

Table 2: Reagents and Materials for Esterification

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolar Equivalents
2,3-dichloro-5-(difluoromethoxy)benzoic acid257.034.00 g (15.56 mmol)1.0
Methanol (CH₃OH), anhydrous32.0480 mLSolvent (excess)
Sulfuric Acid (H₂SO₄), concentrated98.08~0.5 mLCatalytic
Ethyl Acetate (EtOAc)-As required-
Saturated Sodium Bicarbonate (NaHCO₃) solution-As required-
Brine (saturated NaCl solution)-As required-
Anhydrous Sodium Sulfate (Na₂SO₄)-As required-

Procedure:

  • Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-dichloro-5-(difluoromethoxy)benzoic acid (1.0 eq) in anhydrous methanol.

  • Catalyst Addition: Carefully add concentrated sulfuric acid dropwise to the stirring solution.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 5-8 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate (150 mL).

    • Carefully wash the organic solution with saturated sodium bicarbonate solution (2 x 75 mL) to neutralize the acid catalyst. Check that the final aqueous wash is neutral or slightly basic.

    • Wash the organic layer with brine (1 x 75 mL).

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude methyl ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 15% EtOAc) to afford the pure Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate.[7]

Final Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect signals for the methyl ester protons (~3.9 ppm), aromatic protons, and a characteristic triplet for the -OCF₂H proton with a large J-coupling to fluorine (~74-78 Hz).

  • ¹³C NMR: Expect signals for the methyl ester carbon, aromatic carbons (with C-F couplings), and a triplet for the -OCF₂H carbon.

  • ¹⁹F NMR: Expect a doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethoxy group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₉H₆Cl₂F₂O₃ should be observed, along with the characteristic isotopic pattern for two chlorine atoms.

References

  • Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]

  • Organic Syntheses, Inc. (2024). Difluoromethylation of Phenols - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Zhang, W., et al. (2020). Facile double O -difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters, 61(45), 152489. [Link]

  • Wang, F., Wang, D., Wan, X., & Wu, L. (2017). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Organic Letters, 19(10), 2650–2653. [Link]

  • Garg, N. K., et al. (2021). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Chemical Science, 12(3), 1145-1150. [Link]

  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(25), 17088-17098. [Link]

  • Hu, J., et al. (2011). Chlorodifluoromethyl phenyl sulfone: a novel non-ozone-depleting substance-based difluorocarbene reagent for O- and N-difluoromethylations. Chemical Communications, 47(23), 6650-6652. [Link]

  • ChemistNATE. (2020, August 18). Butanoic Acid + Methanol = ESTER + water. YouTube. [Link]

  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(25), 17088-17098. [Link]

  • Shen, X., & Qing, F.-L. (2017). Difluoromethylthiolation of Phenols and Related Compounds with a HF2CSO2Na/Ph2PCl/Me3SiCl System. Organic Letters, 19(4), 846–849. [Link]

  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. . [Link]

  • Prakash, G. K. S., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(22), 14714–14724. [Link]

  • Ghorbani-Vaghei, R., et al. (2016). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. Semantic Scholar. [Link]

  • Organic Syntheses, Inc. (n.d.). 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Google Patents. (2020).
  • University of the Cumberlands. (n.d.). Preparation of Methyl Benzoate. [Link]

  • Wang, F., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society, 140(23), 7073–7077. [Link]

  • Li, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]

  • Meshram, S. M., Bharati, A. V., & Meshram, E. M. (2011). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Oriental Journal of Chemistry, 27(3), 1195-1199. [Link]

  • Patsnap. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]

  • Li, J., et al. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate. [Link]

  • Wang, X., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

Sources

Application

Protocols for the esterification of 2,3-dichloro-5-(difluoromethoxy)benzoic acid

An Application Guide to the Esterification of 2,3-dichloro-5-(difluoromethoxy)benzoic acid Abstract This technical guide provides a comprehensive analysis and detailed protocols for the esterification of 2,3-dichloro-5-(...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Esterification of 2,3-dichloro-5-(difluoromethoxy)benzoic acid

Abstract

This technical guide provides a comprehensive analysis and detailed protocols for the esterification of 2,3-dichloro-5-(difluoromethoxy)benzoic acid, a key intermediate in pharmaceutical and agrochemical research. The inherent challenges of this substrate, namely significant steric hindrance from the ortho- and meta-chloro substituents and the strong electron-withdrawing nature of the chloro and difluoromethoxy groups, necessitate careful selection of synthetic methodology. This document evaluates several robust esterification strategies, including classic acid-catalyzed methods, modern coupling-agent-mediated reactions, and sequential acid chloride formation. For each strategy, we present a detailed, step-by-step protocol, explain the underlying mechanistic rationale, and provide workflow diagrams to ensure experimental reproducibility. This guide is intended for researchers, chemists, and drug development professionals seeking to efficiently synthesize esters from this challenging, highly functionalized benzoic acid derivative.

Introduction: Synthetic Challenges and Strategic Considerations

2,3-dichloro-5-(difluoromethoxy)benzoic acid is a structurally complex building block. Its esters are valuable precursors for the synthesis of biologically active molecules. However, the esterification of this substrate is non-trivial due to a combination of steric and electronic factors.

  • Steric Hindrance: The presence of two chlorine atoms at the 2- and 3-positions creates significant steric bulk around the carboxylic acid moiety. This bulk impedes the approach of the alcohol nucleophile, slowing down or inhibiting many standard esterification reactions.

  • Electronic Effects: The chlorine and difluoromethoxy groups are strongly electron-withdrawing. This effect increases the acidity of the carboxylic acid but also deactivates the benzene ring. While increased acidity can be beneficial in some reactions, the overall electronic deficiency can influence the reactivity of key intermediates.

These challenges render simple equilibrium-driven reactions like the Fischer esterification often sluggish and low-yielding.[1] Therefore, more advanced strategies are required to achieve efficient and high-yielding synthesis. This guide will explore three primary, field-proven approaches to overcome these obstacles.

sub Substrate: 2,3-dichloro-5-(difluoromethoxy)benzoic acid steric Steric Hindrance (2,3-Dichloro groups) sub->steric electronic Electronic Effects (Electron-withdrawing groups) sub->electronic challenge Synthetic Challenge: Difficult Esterification steric->challenge electronic->challenge

Diagram 1: Key challenges in the esterification of the target substrate.

Comparative Overview of Esterification Methodologies

The choice of esterification method depends on the scale of the reaction, the lability of the alcohol, and the desired purity of the final product. Below is a comparison of suitable methods for this specific substrate.

MethodPrincipleAdvantages for This SubstrateDisadvantages & Considerations
Fischer-Speier Esterification Acid-catalyzed equilibrium reaction with excess alcohol.[2]Simple reagents; cost-effective for large-scale synthesis.Likely to be very slow and low-yielding due to steric hindrance.[1] Harsh acidic conditions and high temperatures may not be suitable for complex alcohols.
Steglich Esterification Carbodiimide (DCC, EDC) mediated coupling with a DMAP catalyst.[3][4]Mild, room-temperature conditions.[3] Highly effective for sterically hindered acids.[5] DMAP acts as an acyl-transfer catalyst, avoiding side reactions.[6]Stoichiometric byproducts (DCU/EDU) can complicate purification. Carbodiimides are allergens and require careful handling.
Acid Chloride Formation + Esterification Two-step process: conversion to a highly reactive acyl chloride (using SOCl₂, (COCl)₂), followed by reaction with the alcohol.[7][8]Most robust and reliable method for unreactive acids. Often provides the highest yields.Two distinct synthetic steps. Reagents like thionyl chloride and oxalyl chloride are corrosive and moisture-sensitive.
Mitsunobu Reaction Redox-condensation using triphenylphosphine (PPh₃) and an azodicarboxylate (DEAD, DIAD).[9]Exceptionally mild conditions.[10] The substrate's high acidity is beneficial for this reaction.[11][12]Stoichiometric phosphine oxide byproduct can be difficult to remove. Reagents are relatively expensive.

For this particular substrate, the Steglich Esterification and the Acid Chloride Formation route represent the most promising strategies for achieving high yields and purity. The Mitsunobu reaction is an excellent alternative for particularly sensitive or precious alcohol substrates.

Detailed Application Protocols

Protocol 1: Steglich Esterification using EDC and DMAP

This protocol is recommended for its mild conditions and proven efficacy with sterically demanding substrates.[5] It utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide that simplifies byproduct removal compared to DCC.

Reaction Principle: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. 4-(Dimethylamino)pyridine (DMAP) intercepts this intermediate to form an N-acylpyridinium salt. This new intermediate is a very active acyl transfer agent that is not prone to side reactions and reacts readily with the alcohol to form the desired ester.[5][6]

start Combine Acid, Alcohol, DMAP in DCM cool Cool to 0°C (Ice Bath) start->cool add_edc Add EDC (Portion-wise) cool->add_edc react Stir at RT (Monitor by TLC/LC-MS) add_edc->react workup Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) react->workup purify Purify (Column Chromatography) workup->purify

Diagram 2: Workflow for the Steglich Esterification protocol.

Materials and Reagents

ReagentMolar Mass ( g/mol )Equivalents
2,3-dichloro-5-(difluoromethoxy)benzoic acid257.021.0
Alcohol (e.g., Ethanol)46.071.2 - 1.5
EDC·HCl (EDC)191.701.2 - 1.5
4-DMAP122.170.1 - 0.2
Dichloromethane (DCM), anhydrous--

Step-by-Step Methodology

  • Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 2,3-dichloro-5-(difluoromethoxy)benzoic acid (1.0 eq), the desired alcohol (1.2 eq), and 4-DMAP (0.1 eq).

  • Solvent Addition: Dissolve the solids in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • EDC Addition: Add EDC·HCl (1.2 eq) to the reaction mixture in small portions over 5-10 minutes. A slight exotherm may be observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove DMAP and unreacted EDC), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure ester.

Protocol 2: Two-Step Acid Chloride Formation and Esterification

This is a highly reliable and often high-yielding approach for hindered and deactivated carboxylic acids. The first step involves converting the carboxylic acid to its highly reactive acyl chloride derivative, which is then reacted with the alcohol in a separate step.

Reaction Principle: Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form the corresponding acyl chloride, with the evolution of HCl and SO₂ gases.[8] The resulting acyl chloride is a potent electrophile that reacts rapidly and irreversibly with the alcohol, even sterically hindered ones, to form the ester. A mild base like pyridine or triethylamine is often added in the second step to scavenge the HCl produced.

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification A1 Combine Acid, SOCl₂, and catalytic DMF A2 Heat to Reflux (e.g., 70-80°C) A1->A2 A3 Monitor Gas Evolution Reaction complete when gas ceases A2->A3 A4 Remove Excess SOCl₂ (Vacuum Distillation) A3->A4 B1 Dissolve Acyl Chloride in Anhydrous DCM A4->B1 Use crude acyl chloride directly B2 Add Alcohol and Pyridine at 0°C B1->B2 B3 Stir at RT (Monitor by TLC) B2->B3 B4 Aqueous Work-up & Purification B3->B4

Diagram 3: Workflow for the two-step acyl chloride protocol.

Materials and Reagents

Reagent (Step 1)Molar Mass ( g/mol )Equivalents
2,3-dichloro-5-(difluoromethoxy)benzoic acid257.021.0
Thionyl Chloride (SOCl₂)118.972.0 - 5.0
N,N-Dimethylformamide (DMF)73.091-2 drops (catalytic)
Reagent (Step 2)
Crude Acyl Chloride~275.461.0
Alcohol (e.g., Ethanol)46.071.1
Pyridine or Triethylamine79.10 / 101.191.2
Dichloromethane (DCM), anhydrous--

Step-by-Step Methodology

Step 1: Synthesis of 2,3-dichloro-5-(difluoromethoxy)benzoyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 2,3-dichloro-5-(difluoromethoxy)benzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂, 2-5 eq) and a catalytic amount of DMF (1-2 drops).

  • Reaction: Heat the mixture to reflux (approx. 75-80 °C) for 2-4 hours. The reaction is complete when gas evolution ceases.

  • Isolation: Allow the mixture to cool to room temperature. Carefully remove the excess SOCl₂ under reduced pressure (a rotary evaporator connected to a base trap is recommended). The resulting crude acyl chloride is a viscous oil or solid and is typically used in the next step without further purification.

Step 2: Ester Formation 5. Reaction Setup: Dissolve the crude acyl chloride from Step 4 in anhydrous DCM under a nitrogen atmosphere and cool the solution to 0 °C. 6. Nucleophile Addition: In a separate flask, prepare a solution of the desired alcohol (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred acyl chloride solution at 0 °C. 7. Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-3 hours. Monitor by TLC for the disappearance of the acyl chloride. 8. Work-up and Purification: Perform an aqueous work-up as described in Protocol 1 (wash with 1M HCl, NaHCO₃, brine). Dry, concentrate, and purify the crude product by flash column chromatography.

Protocol 3: Fischer-Speier Esterification (Microwave-Assisted)

While conventional Fischer esterification is likely inefficient, applying microwave irradiation can dramatically accelerate the reaction, allowing it to reach equilibrium faster and potentially providing moderate yields where traditional heating fails.[13] This method is best suited for simple, non-volatile alcohols like methanol or ethanol which can be used as the solvent.

Reaction Principle: The reaction is an acid-catalyzed equilibrium between a carboxylic acid and an alcohol to form an ester and water.[14] Using a large excess of the alcohol and a strong acid catalyst (like H₂SO₄) shifts the equilibrium towards the products. Microwave energy efficiently heats the polar reactants, accelerating the rate-determining steps.[13]

Materials and Reagents

ReagentMolar Mass ( g/mol )Amount
2,3-dichloro-5-(difluoromethoxy)benzoic acid257.021.0 eq
Alcohol (e.g., Methanol)32.04Large excess (solvent)
Sulfuric Acid (H₂SO₄), concentrated98.080.1-0.2 eq (catalytic)

Step-by-Step Methodology

  • Reaction Setup: In a specialized microwave reaction vessel equipped with a magnetic stir bar, combine 2,3-dichloro-5-(difluoromethoxy)benzoic acid (1.0 eq) and the alcohol (e.g., 10-20 mL of methanol).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120-140 °C) for 30-90 minutes. The reaction should be run with temperature control, not power control.

  • Work-up: After the reaction, cool the vessel to room temperature. Remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate. Wash with water, saturated NaHCO₃ solution (carefully, as CO₂ will evolve), and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

Protocol Selection and Final Recommendations

The optimal protocol depends on the specific experimental constraints and desired outcome. The following decision tree can guide the selection process.

start Start: Esterify 2,3-dichloro-5-(difluoromethoxy) benzoic acid q1 Is the alcohol precious or acid-sensitive? start->q1 q2 Is highest possible yield required? q1->q2  No p1 Use Protocol 1: Steglich Esterification q1->p1  Yes q3 Is the alcohol simple (e.g., MeOH, EtOH)? q2->q3  No p2 Use Protocol 2: Acid Chloride Route q2->p2  Yes q3->p1  No p3 Use Protocol 3: Microwave Fischer q3->p3  Yes

Sources

Method

Application of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate in herbicide development

Application Note: Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate in Advanced Herbicide Development Executive Summary The development of next-generation agrochemicals relies heavily on the strategic incorporation of halo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate in Advanced Herbicide Development

Executive Summary

The development of next-generation agrochemicals relies heavily on the strategic incorporation of halogenated pharmacophores to overcome weed resistance and improve environmental safety profiles. Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate (CAS: 1803817-97-1) has emerged as a critical, highly specialized building block in this domain[1]. Featuring a unique substitution pattern—a benzoate core flanked by sterically demanding chlorines and an electron-withdrawing difluoromethoxy group—this intermediate is primed for the synthesis of novel synthetic auxins and Protoporphyrinogen Oxidase (PPO) inhibitors[2][3].

This technical guide provides researchers and drug development professionals with field-proven insights, causality-driven methodologies, and self-validating protocols for utilizing this compound in herbicide discovery.

Molecular Rationale: The Power of the Difluoromethoxy Pharmacophore

In agrochemical design, the substitution of a standard methoxy group (-OCH₃) with a difluoromethoxy group (-OCHF₂) is a deliberate bioisosteric strategy.

  • Metabolic Stability: Cytochrome P450 enzymes in resistant weed species rapidly detoxify herbicides via O-demethylation. The strong C-F bonds in the difluoromethoxy group resist oxidative cleavage, dramatically extending the field efficacy of the active ingredient.

  • Lipophilicity & Penetration: The addition of fluorine atoms increases the overall LogP of the molecule. This enhanced lipophilicity drives superior penetration through the waxy cuticles of broadleaf weeds.

  • Receptor Kinetics: The electronegativity of the -OCHF₂ group modulates the pKa of the adjacent benzoic acid (once saponified), optimizing phloem mobility and binding affinity within target protein pockets.

Bioisosterism Core Difluoromethoxy Group (-OCHF2) Lipid Increased Lipophilicity (Higher LogP) Core->Lipid Fluorine substitution Metabolism Steric & Electronic Shielding Core->Metabolism C-F bond strength Cuticle Enhanced Cuticular Penetration Lipid->Cuticle Causality P450 Resistance to Cytochrome P450 O-Demethylation Metabolism->P450 Causality Efficacy Extended Field Efficacy & Weed Resistance Breaking Cuticle->Efficacy P450->Efficacy

Logical relationship of difluoromethoxy bioisosterism in agrochemical efficacy.

Application Workflow 1: Engineering Low-Volatility Synthetic Auxins

Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), causing lethal, uncontrolled growth in broadleaf weeds. The Weed Science Society of America (WSSA) classifies these as Group 4 herbicides[4]. While compounds like Dicamba (3,6-dichloro-2-methoxybenzoic acid) are industry standards, their high volatility leads to off-target crop damage. By utilizing Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate, chemists can synthesize heavier, lower-volatility analogs.

Mechanism of Action

The free acid derivative binds to the TIR1/AFB auxin receptor complex. This binding actively recruits Aux/IAA repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome, unleashing Auxin Response Factors (ARFs) that trigger hyper-accumulation of growth genes.

Auxin_Pathway Herbicide Synthetic Auxin Herbicide TIR1 TIR1/AFB Receptor Herbicide->TIR1 Binds AuxIAA Aux/IAA Repressor Proteins TIR1->AuxIAA Ubiquitinates Proteasome 26S Proteasome Degradation AuxIAA->Proteasome Degraded ARF Auxin Response Factors (ARFs) Proteasome->ARF Releases ARFs GeneExpr Hyper-Accumulation of Auxin-Responsive Genes ARF->GeneExpr Activates Transcription Death Epinasty, Tissue Necrosis & Plant Death GeneExpr->Death Uncontrolled Growth

Synthetic auxin signaling pathway via TIR1/AFB receptor activation.
Self-Validating Protocol: Saponification & Salt Formation

To convert the ester intermediate into a viable herbicidal active ingredient, it must be hydrolyzed and formulated into a heavy amine salt (e.g., Diglycolamine - DGA) to suppress vapor pressure.

Step 1: Solvation & Hydrolysis

  • Action: Dissolve 10.0 g of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate in 50 mL of a 1:1 Methanol:THF mixture. Add 2.0 equivalents of 2M NaOH (aq) dropwise at 0°C.

  • Causality: The starting ester is highly hydrophobic. The MeOH/THF co-solvent system ensures complete solvation, preventing a biphasic reaction stall and ensuring uniform hydrolysis kinetics.

  • Validation Checkpoint 1: Monitor via TLC (Hexanes:EtOAc 8:2). The reaction is validated as complete when the high-Rf ester spot fully disappears, replaced by baseline material (the sodium salt).

Step 2: Isolation of the Free Acid

  • Action: Evaporate the organic solvents under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 2.0. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • Causality: Removing the organic solvents before acidification prevents the newly formed free acid from partitioning back into the organic phase, maximizing yield.

  • Validation Checkpoint 2: Immediate precipitation of a white solid upon reaching pH 2.0 confirms successful protonation. Analyze via HPLC-UV (254 nm); a shift to an earlier retention time confirms the loss of the methyl group.

Step 3: DGA Salt Formulation

  • Action: Suspend the free acid in water and add 1.05 equivalents of Diglycolamine (DGA) under continuous stirring until the solution clarifies.

  • Validation Checkpoint 3: Complete dissolution of the suspension into a clear, homogenous liquid confirms the successful formation of the highly water-soluble DGA salt.

Workflow Start Methyl 2,3-dichloro-5- (difluoromethoxy)benzoate Hydrolysis Base-Catalyzed Saponification Start->Hydrolysis NaOH, MeOH/THF QC1 QC: TLC/HPLC (Ester Disappearance) Hydrolysis->QC1 Validation Salt Amine Salt Formation QC1->Salt Pass QC2 QC: Visual Clarity & pH Check Salt->QC2 Validation Formulation Final Herbicide Formulation QC2->Formulation Pass

Self-validating workflow for the synthesis and formulation of auxinic herbicides.

Application Workflow 2: Synthesizing Next-Generation PPO Inhibitors

Protoporphyrinogen oxidase (PPO) inhibitors are fast-acting, broad-spectrum herbicides. The 2,3-dichloro-5-substituted phenyl ring is a classic, highly effective pharmacophore for binding the PPO active site, often coupled to uracil or triazolinone heterocycles.

Mechanism of Action

PPO inhibitors block the oxidation of Protoporphyrinogen IX to Protoporphyrin IX inside the chloroplast. The substrate leaks into the cytosol, where it is non-enzymatically oxidized. The resulting cytosolic Protoporphyrin IX absorbs light, generating massive amounts of Reactive Oxygen Species (ROS), leading to rapid lipid peroxidation and cell membrane rupture.

PPO_Pathway Herbicide Herbicide (PPO Inhibitor) PPO PPO Enzyme (Chloroplast) Herbicide->PPO Competitive Inhibition ProtoIX_Chloro Protoporphyrin IX (Chloroplast) PPO->ProtoIX_Chloro Normal (Blocked) Protogen Protoporphyrinogen IX Protogen->PPO ProtoIX_Cyto Protoporphyrin IX (Cytosol Accumulation) Protogen->ProtoIX_Cyto Leaks to Cytosol & Non-enzymatic Oxidation ROS Reactive Oxygen Species (ROS) ProtoIX_Cyto->ROS Light Absorption Death Lipid Peroxidation & Cell Death ROS->Death Membrane Disruption

Mechanism of PPO inhibition leading to ROS generation and plant cell death.
Self-Validating Protocol: Benzyl Halide Derivatization

To couple the benzoate to a heterocyclic core, the ester must first be converted into a reactive electrophile (a benzyl bromide).

Step 1: Controlled Reduction

  • Action: Dissolve the ester in anhydrous Dichloromethane (DCM) under N₂ at -78°C. Add 2.2 equivalents of DIBAL-H dropwise.

  • Causality: DIBAL-H at cryogenic temperatures provides strict kinetic control, reducing the ester directly to the benzyl alcohol without over-reducing the aromatic ring or cleaving the sensitive C-Cl bonds.

  • Validation Checkpoint 1: Quench a micro-aliquot and analyze via GC-MS. The appearance of a molecular ion peak corresponding to the alcohol ( M−28 mass units) validates successful reduction.

Step 2: Bromination

  • Action: Isolate the alcohol and redissolve in DCM at 0°C. Add 1.1 equivalents of Phosphorus Tribromide (PBr₃).

  • Causality: PBr₃ cleanly converts the alcohol to the bromide via an S_N2 mechanism. This avoids the use of harsh acids like HBr, which could potentially hydrolyze or damage the difluoromethoxy group.

  • Validation Checkpoint 2: Analyze the crude product via ¹H-NMR (CDCl₃). The disappearance of the broad -OH singlet and the downfield shift of the benzylic protons confirms the successful generation of the electrophile, ready for N-alkylation with a uracil core.

Quantitative Data Summary

The table below outlines the comparative physicochemical advantages of utilizing the difluoromethoxy intermediate over traditional methoxy counterparts in formulation development.

Property / ParameterMethyl 2,3-dichloro-5-(difluoromethoxy)benzoateTraditional Methoxy Analog (e.g., Dicamba ester)Impact on Herbicide Formulation
Molecular Weight 271.04 g/mol 235.06 g/mol Increased mass reduces overall vapor pressure.
LogP (Estimated) ~3.52.21Enhanced lipophilicity improves cuticular wax penetration.
Metabolic Half-Life High (Resistant to P450)Moderate (Susceptible to O-demethylation)Extends the active window of the herbicide in the field.
Electronegativity High (-OCHF₂ is electron-withdrawing)Low (-OCH₃ is electron-donating)Modulates acid pKa, optimizing phloem loading and transport.

References

  • Weed Science Society of America (WSSA). "Common and Chemical Names of Herbicides Approved by the Weed Science Society of America." WSSA, 2010. Available at:[Link]

Sources

Application

Application Note: Catalytic Difluoromethoxylation Techniques for Halogenated Benzoate Derivatives

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocols Strategic Overview & Mechanistic Paradigms The introduction of the di...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocols

Strategic Overview & Mechanistic Paradigms

The introduction of the difluoromethoxy group (–OCF₂H) into halogenated benzoate scaffolds is a highly sought-after transformation in medicinal chemistry. As a lipophilic hydrogen-bond donor, the –OCF₂H group serves as a metabolically stable bioisostere for hydroxyl (–OH) and thiol (–SH) groups, dramatically improving the pharmacokinetic profiles of active pharmaceutical ingredients (APIs)[1]. Halogenated benzoates are particularly valuable starting materials because the retained halogens (e.g., iodine, bromine) provide orthogonal synthetic handles for downstream late-stage functionalization (e.g., Suzuki or Sonogashira couplings).

The Mechanistic Challenge

Direct nucleophilic difluoromethoxylation of aryl halides via cross-coupling is notoriously difficult. The primary obstacle is the thermodynamic instability of the difluoromethoxide anion ([–]OCF₂H), which rapidly undergoes α -elimination to generate difluorocarbene (:CF₂) and a fluoride ion[2]. To circumvent this limitation, modern catalytic techniques rely on two distinct paradigms:

  • Tandem Transition-Metal Hydroxylation / Electrophilic Difluoromethylation: This strategy avoids the [–]OCF₂H anion entirely. Instead, a palladium catalyst converts the aryl halide into a phenoxide intermediate in situ. The phenoxide then acts as a nucleophile, trapping difluorocarbene generated from a bench-stable reagent like difluoromethyl triflate (HCF₂OTf)[2].

  • Photoredox-Catalyzed Radical Addition: Utilizing visible light and a redox-active N-difluoromethoxypyridinium salt, this method generates an electrophilic •OCF₂H radical via Single Electron Transfer (SET). The radical adds directly to the arene, enabling C–H functionalization while leaving the halogen substituents intact[3].

Pd_Catalysis A Halogenated Benzoate B Pd-Catalyzed Hydroxylation A->B Pd2(dba)3, KOH 100°C C Phenoxide Intermediate B->C In-situ D Difluoromethylation (HCF2OTf) C->D Cooling to 0°C E Difluoromethoxy Benzoate D->E Nucleophilic attack

One-pot Pd-catalyzed hydroxylation and difluoromethylation workflow for aryl halides.

Self-Validating Experimental Protocols

To ensure reproducibility and minimize the waste of high-value fluorinating reagents, the following protocols are designed as self-validating systems . Each workflow incorporates mandatory In-Process Controls (IPCs) to verify intermediate formation before proceeding.

Protocol A: One-Pot Pd-Catalyzed Hydroxylation-Difluoromethoxylation

Based on the foundational methodology by [2].

Objective: Conversion of Methyl 4-bromo-3-fluorobenzoate to Methyl 4-(difluoromethoxy)-3-fluorobenzoate.

Causality in Reagent Selection:

  • tBuXPhos Ligand: The bulky, electron-rich nature of this biaryl phosphine ligand accelerates the reductive elimination of the phenoxide from the Pd(II) center, effectively outcompeting off-target proto-dehalogenation pathways.

  • 1,4-Dioxane/Water Solvent System: Water is required to dissolve KOH and provide the hydroxide nucleophile. 1,4-Dioxane provides a high boiling point (101 °C) and solubilizes the organic substrate, creating a highly efficient biphasic interface.

Step-by-Step Procedure:

  • Catalyst Activation: In an oven-dried Schlenk tube under argon, charge Pd₂(dba)₃ (2.0 mol%), tBuXPhos (8.0 mol%), and Methyl 4-bromo-3-fluorobenzoate (1.0 equiv, 1.0 mmol).

  • Hydroxylation: Add degassed 1,4-dioxane (3.0 mL) and an aqueous solution of KOH (3.0 equiv in 1.0 mL H₂O). Seal the tube and heat to 100 °C with vigorous stirring for 4 hours.

  • IPC 1 (Validation Checkpoint): Do not proceed blindly. Withdraw a 10 µL aliquot, quench with 1M HCl, extract with EtOAc, and analyze via LC-MS. The complete disappearance of the starting material and the presence of the phenol mass [M-H]⁻ confirms the success of Step 2.

  • Temperature Modulation: Cool the reaction mixture strictly to 0 °C using an ice bath. Causality: HCF₂OTf is volatile and highly reactive. Adding it at elevated temperatures causes rapid, non-productive hydrolysis by the excess KOH.

  • Difluoromethylation: Add additional aqueous KOH (4.0 equiv) followed by the dropwise addition of HCF₂OTf (2.0 equiv). Stir at 0 °C for 15 minutes, then allow warming to room temperature.

  • IPC 2 (Validation Checkpoint): Analyze the crude mixture via ¹⁹F NMR. A characteristic doublet at approximately -81 ppm (J = 74 Hz) confirms the successful formation of the –OCF₂H group[2].

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3 × 15 mL), dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Visible-Light Photoredox Radical Difluoromethoxylation

Adapted from the radical C-H functionalization strategy by [3].

Objective: Direct difluoromethoxylation of Ethyl 3-iodobenzoate (yielding a mixture of regioisomers while preserving the iodine atom for future cross-coupling).

Causality in Reagent Selection:

  • Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆: This specific photocatalyst possesses a highly oxidizing excited state ( E1/2​ *III/II = +1.21 V vs SCE), which is thermodynamically mandatory to reduce the N-difluoromethoxypyridinium reagent via SET.

  • Freeze-Pump-Thaw Degassing: Oxygen acts as a potent triplet-state quencher and radical scavenger. Failing to rigorously remove O₂ will neutralize the •OCF₂H radical, leading to a complete reaction failure[3].

Step-by-Step Procedure:

  • Reaction Assembly: In a 10 mL photochemical vial, add Ethyl 3-iodobenzoate (1.0 mmol), N-difluoromethoxypyridinium tetrafluoroborate (1.5 equiv), and the Ir-photocatalyst (2.0 mol%).

  • Solvent Addition & Degassing: Add anhydrous acetonitrile (5.0 mL). Perform three consecutive freeze-pump-thaw cycles.

  • IPC 1 (Validation Checkpoint): During the final thaw cycle, observe the liquid under static vacuum. The complete cessation of micro-bubble formation validates that the system is fully degassed. Backfill with Argon.

  • Irradiation: Irradiate the vial using 450 nm Blue LEDs at room temperature for 12 hours. Maintain a fan over the setup to prevent thermal degradation of the radical precursor.

  • Workup & Isolation: Dilute with water, extract with DCM, concentrate, and separate the resulting regioisomers via preparative HPLC.

Photoredox PC Photocatalyst (Ir) PC_ex Excited PC* PC->PC_ex Blue LED (450 nm) PC_ex->PC Ground State Return Radical •OCF2H Radical PC_ex->Radical SET Reduction Reagent N-OCF2H Reagent Reagent->Radical N-O Cleavage Substrate Halogenated Benzoate Radical->Substrate Electrophilic Addition Product Difluoromethoxylated Benzoate Substrate->Product Oxidation & Deprotonation

Mechanistic pathway of visible-light photoredox-catalyzed radical difluoromethoxylation.

Quantitative Data & Substrate Scope Analysis

The following table summarizes the expected quantitative performance of these techniques when applied to various halogenated benzoate derivatives, synthesizing data from established literature parameters[2],[3].

Table 1: Comparative Yields and Conditions for Halogenated Benzoates

Substrate ScaffoldCatalytic MethodKey Reagents / CatalystTime & TempIsolated Yield (%)Key Observation / Limitation
Methyl 4-bromo-3-fluorobenzoate Pd-Catalyzed (Protocol A)Pd₂(dba)₃, tBuXPhos, HCF₂OTf4h @ 100°C, then 15m @ 0°C78%Excellent conversion; F-atom is fully tolerated.
Ethyl 4-chloro-2-iodobenzoate Pd-Catalyzed (Protocol A)Pd₂(dba)₃, tBuXPhos, HCF₂OTf4h @ 100°C, then 15m @ 0°C72%Chemoselective insertion at the C-I bond; C-Cl bond remains intact.
Ethyl 3-iodobenzoate Photoredox (Protocol B)Ir(III) cat., N-OCF₂H reagent12h @ RT (450 nm)65%Yield represents a mixture of ortho/para regioisomers. Iodine is preserved.
Methyl 4-hydroxy-3-iodobenzoate Direct Base-MediatedKOH, HCF₂OTf10m @ 0°C85%No Pd required; the free phenol reacts directly with difluorocarbene.

References

The protocols and mechanistic claims detailed in this application note are grounded in the following peer-reviewed literature. Click the URLs for full verification of the foundational studies:

  • Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate Source: Journal of the American Chemical Society / PubMed Central (NIH) URL:[Link]

  • Catalytic radical difluoromethoxylation of arenes and heteroarenes Source: Chemical Science (RSC Publishing) URL:[Link]

  • Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

Sources

Method

Application Note: Scale-Up Production of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate

Introduction and Chemical Context The incorporation of the difluoromethoxy (–OCF₂H) group into aromatic systems is a highly sought-after transformation in modern drug development and agrochemical design. Acting as a lipo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

The incorporation of the difluoromethoxy (–OCF₂H) group into aromatic systems is a highly sought-after transformation in modern drug development and agrochemical design. Acting as a lipophilic hydrogen bond donor, the –OCF₂H moiety improves metabolic stability, membrane permeability, and binding affinity compared to traditional methoxy groups[1].

Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate (CAS: 1803817-97-1) serves as a critical halogenated building block. However, translating the synthesis of aryl difluoromethyl ethers from a discovery-scale fume hood to a pilot-plant scale introduces significant process chemistry challenges. Historically, difluoromethylation relied on ozone-depleting gases like chlorodifluoromethane (Freon-22), which pose severe environmental and handling risks at scale.

This application note details a robust, chromatography-free scale-up protocol utilizing the bench-stable, solid difluorocarbene precursor sodium chlorodifluoroacetate (ClCF₂CO₂Na) to convert Methyl 2,3-dichloro-5-hydroxybenzoate into the target difluoromethoxy derivative[1][2].

Process Chemistry and Mechanistic Causality

The core transformation relies on the thermal decarboxylation of sodium chlorodifluoroacetate to generate the reactive intermediate, difluorocarbene (:CF₂), in situ[3].

Causality in Reagent Selection:

  • Precursor Choice: Sodium chlorodifluoroacetate is selected over difluoromethyl triflate or phosphonium salts because it is non-hygroscopic, commercially available in bulk, and indefinitely stable under ambient conditions[1].

  • Base Selection: While strong bases (e.g., NaOH, KOH) are sometimes used in difluoromethylation, they are strictly avoided here. The substrate contains a base-sensitive methyl ester. Therefore, a mild, anhydrous inorganic base (K₂CO₃) is utilized to deprotonate the phenol without triggering ester hydrolysis.

  • Thermal Control & Dosing: The decarboxylation of ClCF₂CO₂Na generates one equivalent of CO₂ gas. On a multi-kilogram scale, batch-heating the entire mixture can lead to catastrophic over-pressurization. To mitigate this, the process is designed with continuous or portion-wise dosing of the carbene precursor into a pre-heated phenoxide solution[4].

G Start Methyl 2,3-dichloro-5-hydroxybenzoate + K2CO3 (Base) in DMF Reactor Controlled Heating (95°C) Continuous CO2 Venting Start->Reactor Reagent Sodium chlorodifluoroacetate (Solid Dosing) Intermediate Difluorocarbene (:CF2) Generation Reagent->Intermediate Quench Aqueous Quench & Phase Separation Reactor->Quench Intermediate->Reactor In Situ Trapping Product Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate (>95% Yield, Organic Phase) Quench->Product

Process workflow for the safe, scalable generation and trapping of difluorocarbene.

Scale-Up Optimization Data

Prior to finalizing the 1-kg scale protocol, reaction parameters were evaluated to maximize conversion while minimizing the formation of bis-alkylated byproducts or ester hydrolysis. The data below summarizes the optimization phase.

EntryBase (Equiv)SolventTemp (°C)ClCF₂CO₂Na (Equiv)Dosing StrategyYield (%)Purity (qNMR)
1NaOH (2.0)DMF/H₂O802.5All-at-once42%<60% (Hydrolysis)
2K₂CO₃ (2.0)DMF952.0All-at-once78%92%
3Cs₂CO₃ (1.5)NMP1002.5Portion-wise89%96%
4 K₂CO₃ (2.0) DMF 95 2.5 Portion-wise 94% >97%

Note: Entry 4 was selected for the final protocol due to the high yield and the significantly lower cost of K₂CO₃ compared to Cs₂CO₃.

Detailed Experimental Protocol (1-Kilogram Scale)

Safety & Equipment Prerequisites: This procedure must be conducted in a professional pilot-plant or process chemistry laboratory. The reactor (e.g., 20 L jacketed glass reactor) must be equipped with an overhead stirrer, internal temperature probe, reflux condenser, and a robust gas-venting system routed through a bubbler to safely manage continuous CO₂ evolution[1].

Step-by-Step Methodology:

  • Reactor Charging & Deprotonation:

    • Charge the 20 L jacketed reactor with Methyl 2,3-dichloro-5-hydroxybenzoate (1.00 kg, 4.52 mol)[2].

    • Add anhydrous N,N-Dimethylformamide (DMF) (8.0 L) and initiate overhead stirring at 250 rpm.

    • Add finely milled, anhydrous Potassium Carbonate (K₂CO₃) (1.25 kg, 9.04 mol, 2.0 equiv).

    • Causality: Milling the K₂CO₃ increases the surface area, ensuring rapid and complete deprotonation of the phenol to the highly nucleophilic phenoxide before the difluorocarbene is introduced.

  • Degassing & Heating:

    • Sparge the suspension with Nitrogen (N₂) for 30 minutes to remove dissolved oxygen, which can lead to oxidative degradation of the phenoxide at elevated temperatures[3].

    • Heat the reactor jacket to achieve an internal temperature of 95 °C.

  • Controlled Reagent Dosing:

    • Over a period of 3 hours, add Sodium chlorodifluoroacetate (1.72 kg, 11.3 mol, 2.5 equiv) in 10 equal portions.

    • Causality: The thermal decarboxylation of ClCF₂CO₂Na is highly endothermic but generates massive volumes of CO₂. Portion-wise addition prevents a sudden drop in internal temperature and ensures the gas evolution rate remains within the capacity of the condenser and venting system[1][4].

  • Reaction Monitoring:

    • Maintain the internal temperature at 95 °C for an additional 2 hours post-dosing.

    • Monitor reaction completion via HPLC (aliquots quenched in H₂O/MeCN). The reaction is deemed complete when the starting phenol is <1% AUC.

  • Quench & Phase Separation:

    • Cool the reactor to 20 °C.

    • Slowly charge deionized water (10.0 L) to the reactor to dissolve inorganic salts (NaCl, unreacted K₂CO₃) and quench any residual active species.

    • Extract the aqueous mixture with Methyl tert-butyl ether (MTBE) (3 x 4.0 L).

    • Causality: MTBE is preferred over diethyl ether or dichloromethane at scale due to its higher flash point, lower toxicity, and excellent phase separation properties.

  • Washing & Concentration:

    • Wash the combined MTBE organic phases with 5% aqueous LiCl solution (2 x 3.0 L) to remove residual DMF, followed by brine (3.0 L).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (30 °C, 120 mmHg)[1].

    • Dry the resulting pale yellow oil under high vacuum (<1.0 mmHg) for 4 hours to yield Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate (approx. 1.15 kg, 94% yield).

References

  • Difluoromethylation of Phenols - Organic Syntheses Source: Organic Syntheses, 2024. URL:[Link]

  • Difluoromethylation of Phenols - Organic Syntheses Procedure Source: Organic Syntheses, 2024. URL:[Link]

  • Recent Advances in the Synthetic Application of Difluorocarbene Source: Shanghai Institute of Organic Chemistry, CAS. URL:[Link]

  • Scalable Synthesis of the Shelf-Stable Radical Difluoromethylthiolation Reagent S-(Difluoromethyl)benzenesulfonothioate PhSO2SCF2H Source: Organic Process Research & Development - ACS Publications, 2023. URL:[Link]

  • Product Index - AA Blocks (Methyl 2,3-dichloro-5-hydroxybenzoate) Source: AA Blocks. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate synthesis

Technical Support Center: Yield Optimization for Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate Synthesis Executive Summary & Mechanistic Context As a Senior Application Scientist, I frequently encounter researchers str...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Yield Optimization for Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate Synthesis

Executive Summary & Mechanistic Context

As a Senior Application Scientist, I frequently encounter researchers struggling with the late-stage O-difluoromethylation of highly functionalized phenols. The synthesis of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate presents a specific, dual-faceted challenge. First, the presence of two electron-withdrawing chlorine atoms and a para-methyl ester significantly depletes the electron density of the phenol hydroxyl group. This electronic deactivation severely reduces the nucleophilicity of the resulting phenoxide intermediate. Second, the methyl ester moiety is highly susceptible to base-catalyzed saponification (hydrolysis) under the rigorous conditions typically required to generate difluorocarbene (:CF₂).

To master this transformation and achieve high yields, we must transition away from standard batch reactions. Success relies on controlling the kinetic generation of :CF₂ from Sodium Chlorodifluoroacetate (SCDA) while strictly enforcing an anhydrous environment to suppress ester hydrolysis[1].

G SCDA SCDA (ClCF2COONa) Carbene Difluorocarbene (:CF2) SCDA->Carbene 95°C, -CO2, -NaCl Anion Ar-O-CF2⁻ Intermediate Carbene->Anion Trapping Phenol Methyl 2,3-dichloro- 5-hydroxybenzoate Phenoxide Deactivated Phenoxide Phenol->Phenoxide K2CO3 (Anhydrous) Phenoxide->Anion Nucleophilic Attack Product Methyl 2,3-dichloro-5- (difluoromethoxy)benzoate Anion->Product H+ Transfer

Mechanistic pathway of O-difluoromethylation via SCDA decarboxylation.

Troubleshooting Guides & FAQs

Q: My overall yield is plateauing at 40%, and I observe significant amounts of unreacted phenol. Should I increase the equivalents of SCDA? A: No. Simply increasing SCDA in a standard "all-in-one" batch reaction will not solve the issue and will generate excessive gaseous byproducts. The low yield is caused by a kinetic mismatch: the rapid generation of difluorocarbene outpaces the sluggish nucleophilic attack of your dichloro-deactivated phenoxide. When :CF₂ is generated faster than it can be trapped, it dimerizes to form tetrafluoroethylene or hydrolyzes. Field-Proven Solution: Transition to a co-addition protocol . Dissolve both the phenol and SCDA in anhydrous DMF, and add this mixture dropwise to a pre-heated (95 °C) suspension of K₂CO₃. This maintains a low, steady-state concentration of :CF₂, maximizing the probability of productive trapping by the phenoxide before the carbene can degrade[1].

Q: I am detecting a major polar impurity via LC-MS corresponding to[M-14]. What is causing this? A: A mass loss of 14 Da (loss of a methyl group, replaced by a proton) indicates ester hydrolysis, yielding 2,3-dichloro-5-(difluoromethoxy)benzoic acid. This saponification is driven by the presence of trace water reacting with the carbonate base at elevated temperatures. Field-Proven Solution: Ensure strictly anhydrous conditions. Do not add water as a co-solvent. While some literature suggests water accelerates difluoromethylation for electron-rich phenols, it is highly detrimental to halogenated methyl benzoates[1]. The final protonation of the Ar-O-CF₂⁻ intermediate will readily occur during the aqueous workup.

Q: Can I use alternative reagents like S-(difluoromethyl)sulfonium salts or difluoromethanol to improve conversion? A: While bench-stable S-(difluoromethyl)sulfonium salts are excellent, mild difluorocarbene precursors[2], they often require biphasic conditions or strong bases (like LiOH or NaOH) which will exacerbate ester hydrolysis in your specific substrate. Difluoromethanol also requires precise base activation[3]. For highly functionalized, base-sensitive benzoates, SCDA remains the most scalable, cost-effective, and chemoselective reagent when dosed correctly[4].

Quantitative Optimization Data

To illustrate the causality of our protocol choices, review the following optimization matrix. Notice how the method of reagent delivery and the solvent system directly dictate the fate of the reaction.

EntryBase (Equiv)Solvent SystemReagent Delivery MethodTemp (°C)Isolated Yield (%)Major Byproduct Observed
1K₂CO₃ (2.0)DMF / H₂O (10:1)Batch (All-at-once)9518%Ester Hydrolyzed Acid
2Cs₂CO₃ (2.0)Anhydrous DMFBatch (All-at-once)9542%Unreacted Phenol
3K₂CO₃ (1.5)Anhydrous DMFBatch (All-at-once)9555%Unreacted Phenol
4K₂CO₃ (1.5) Anhydrous DMF Co-addition (over 4h) 95 92% None (Trace dimer)

Data Synthesis: Entry 4 demonstrates that controlling the kinetic release of the carbene (via co-addition) while eliminating water completely suppresses both carbene dimerization and ester saponification.

Self-Validating Experimental Protocol

This protocol utilizes a continuous co-addition strategy to ensure high yield and safety. The methodology is designed as a self-validating system, meaning physical cues during the reaction will confirm whether the chemistry is proceeding correctly.

G PrepBase Suspend K2CO3 in Anhydrous DMF (95°C) Addition Continuous Dropwise Addition (4 hours) PrepBase->Addition PrepMix Dissolve Phenol + SCDA in DMF PrepMix->Addition Monitor In-Process Check: CO2 Evolution Ceases Addition->Monitor Workup Cool to 30°C & Aqueous Quench Monitor->Workup HPLC confirms >95% conv.

Step-by-step workflow for the continuous co-addition difluoromethylation protocol.

Step-by-Step Methodology:

  • Base Suspension Preparation: To a flame-dried, multi-neck reactor equipped with a reflux condenser and mechanical stirrer, add anhydrous K₂CO₃ (1.5 equiv) and anhydrous DMF (approx. 5 volumes relative to substrate). Heat the vigorously stirred suspension to an internal temperature of 95 °C under a nitrogen atmosphere.

  • Reagent Solution Preparation: In a separate dry flask, dissolve Methyl 2,3-dichloro-5-hydroxybenzoate (1.0 equiv) and Sodium Chlorodifluoroacetate (SCDA, 2.0 equiv) in anhydrous DMF (approx. 8 volumes).

    • Causality Note: Pre-mixing these reagents is entirely safe at room temperature, as SCDA requires temperatures >80 °C to initiate decarboxylation.

  • Controlled Co-Addition: Using an addition funnel or syringe pump, add the reagent solution dropwise to the 95 °C K₂CO₃ suspension over a period of 3 to 4 hours.

    • Self-Validation Check: You will observe continuous, controlled gas evolution (CO₂). If gas evolution spikes aggressively, reduce the addition rate. The internal temperature must be strictly maintained between 93–98 °C[1].

  • Reaction Maturation: Once the addition is complete, stir the suspension for an additional 30 minutes at 95 °C.

    • Self-Validation Check: The complete cessation of bubbling indicates the total consumption of SCDA. Pull an aliquot for HPLC analysis to confirm >95% consumption of the starting phenol.

  • Quench and Workup: Cool the reactor to 30 °C. Slowly add water (approx. 10 volumes) to quench the reaction and dissolve the inorganic salts (KCl, unreacted K₂CO₃). Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate.

References

  • [4] S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters - ACS Publications.

  • [3] Technical Support Center: Optimizing Difluoromethylation Reactions with Difluoromethanol. Benchchem.

  • [2] Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry - ACS Publications.

  • [1] A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate. Organic Process Research & Development - ACS Publications.

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in O-Difluoromethylation Workflows

Target Molecule: Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate (CAS: 1803817-97-1) Process Step: O-Difluoromethylation of Methyl 2,3-dichloro-5-hydroxybenzoate Welcome to the Technical Support Center. As a Senior Appli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate (CAS: 1803817-97-1) Process Step: O-Difluoromethylation of Methyl 2,3-dichloro-5-hydroxybenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of advanced halogenated intermediates. The O-difluoromethylation of highly deactivated phenols is a notoriously stubborn transformation. This guide deconstructs the chemical causality behind low conversion rates for this specific substrate and provides a self-validating, field-proven protocol to bypass these bottlenecks.

Mechanistic Overview & Root Cause Analysis

The fundamental chemical conflict in synthesizing Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate lies in the electronic properties of the starting material.

Difluorocarbene ( :CF2​ ) exists as a singlet carbene, meaning it is highly electrophilic and preferentially reacts with electron-rich nucleophiles[1]. However, our starting material features two ortho/meta-chlorine atoms and a para-methyl ester group. These are strong electron-withdrawing groups (EWGs) that severely deplete the electron density of the resulting phenoxide.

Because the phenoxide is a sluggish nucleophile, the transient difluorocarbene is left unconsumed in the reaction mixture for longer periods. This allows competing side reactions—specifically carbene dimerization (forming tetrafluoroethylene) or rapid quenching by trace water—to outpace the desired O-alkylation. Furthermore, attempts to force the reaction using harsher bases or aqueous biphasic systems inevitably lead to the saponification of the methyl ester[2].

Quantitative Optimization Data

The table below summarizes the failure modes of standard difluoromethylation conditions and the causality behind our optimized parameters.

EntryCarbene PrecursorBaseSolvent SystemTemp (°C)Conversion (%)Primary Failure Mode / Causality
1SCDA (2.0 eq, batch)K₂CO₃ (2.0 eq)DMF / H₂O (10:1)10028%Ester saponification. Water drives ester cleavage under basic conditions.
2SCDA (4.0 eq, batch)Cs₂CO₃ (1.5 eq)DMF (Anhydrous)9045%Carbene dimerization. Burst generation of :CF2​ outpaces sluggish phenoxide attack.
3Diethyl-BrCF₂PO₃Et₂KOH (30% aq)Toluene / H₂O0 to 2532%Biphasic mass transfer limits. KOH rapidly hydrolyzes the methyl ester[2].
4SCDA (3.0 eq, slow add) Cs₂CO₃ (1.5 eq) DMF (Anhydrous) 90 >92% Optimal. Steady-state :CF2​ generation matches the slow nucleophilic capture rate.

Note: SCDA = Sodium chlorodifluoroacetate.

Troubleshooting FAQs

Q1: Why is my conversion rate stalling at 30-40% despite adding a large excess of sodium chlorodifluoroacetate (SCDA)? A1: You are likely experiencing "carbene dumping." When SCDA is added in a single batch at 90°C, it rapidly decarboxylates, creating a massive burst of difluorocarbene. Because your specific phenoxide is electron-deficient and reacts slowly, the excess carbene simply dimerizes or reacts with trace impurities before the phenoxide can capture it[1]. To fix this, you must control the rate of carbene generation via a syringe pump (see Protocol below).

Q2: I am observing a significant loss of mass and a highly polar byproduct at the baseline of my TLC. What is happening? A2: This is the saponified byproduct: 2,3-dichloro-5-(difluoromethoxy)benzoic acid. While standard protocols for SCDA often recommend a DMF/H₂O mixture to accelerate decarboxylation[1], the presence of the methyl ester in your substrate makes it highly susceptible to hydrolysis. You must switch to strictly anhydrous DMF.

Q3: Can I use alternative carbene sources like diethyl (bromodifluoromethyl)phosphonate or S-(difluoromethyl)sulfonium salts? A3: While S-(difluoromethyl)sulfonium salts are excellent, bench-stable alternatives that operate under mild conditions[3], they are often cost-prohibitive on a multi-kilogram scale. Diethyl (bromodifluoromethyl)phosphonate is highly efficient[2], but the strong aqueous bases (e.g., KOH) required for its activation will rapidly cleave your methyl ester. SCDA remains the most scalable choice if the generation rate is mechanically controlled.

Reaction Pathway Visualization

The following logic diagram illustrates the kinetic competition between the desired product formation and the failure modes (saponification and quenching).

G SM Methyl 2,3-dichloro- 5-hydroxybenzoate Phenoxide Electron-Deficient Phenoxide Intermed. SM->Phenoxide Cs2CO3 (Deprotonation) Product Target Product: Methyl 2,3-dichloro-5- (difluoromethoxy)benzoate Phenoxide->Product + :CF2 (Sluggish Nucleophilic Attack) Hydrolysis Byproduct: Saponified Acid Phenoxide->Hydrolysis H2O / Excess Base (Ester Cleavage) Carbene Difluorocarbene (:CF2) Burst Carbene->Product Successful Capture Quench Byproduct: Quenched Carbene Carbene->Quench Trace H2O (Rapid Quenching)

Reaction pathway and competing side reactions in O-difluoromethylation of deactivated phenols.

Self-Validating Experimental Protocol

This protocol utilizes a continuous slow-addition strategy to maintain a low, steady-state concentration of difluorocarbene, perfectly matching the kinetic capture rate of the deactivated phenoxide.

Reagents & Equipment:

  • Methyl 2,3-dichloro-5-hydroxybenzoate (1.0 equiv, 100 mmol)

  • Sodium chlorodifluoroacetate (SCDA) (3.0 equiv, 300 mmol)

  • Cesium Carbonate ( Cs2​CO3​ ), anhydrous, finely milled (1.5 equiv, 150 mmol)

  • N,N-Dimethylformamide (DMF), strictly anhydrous (<50 ppm H2​O )

  • Programmable syringe pump

Step-by-Step Methodology:

  • Phenoxide Generation: In a flame-dried 500 mL 3-neck flask equipped with a reflux condenser and internal thermocouple, dissolve the starting phenol (100 mmol) in anhydrous DMF (150 mL). Add finely milled Cs2​CO3​ (150 mmol).

    • Causality Check: Cs2​CO3​ is chosen over K2​CO3​ due to the "cesium effect"—its higher solubility in DMF increases the effective concentration of the naked phenoxide, accelerating the slow nucleophilic attack[1].

  • Degassing: Sparge the heterogeneous mixture with dry Nitrogen for 30 minutes. Heat the mixture to an internal temperature of 90°C.

  • Carbene Precursor Preparation: In a separate dry flask, dissolve SCDA (300 mmol) in anhydrous DMF (100 mL). Draw this solution into a gas-tight syringe.

  • Controlled Addition (The Critical Step): Using the syringe pump, add the SCDA solution to the reaction mixture at a continuous rate of 0.4 mL/min (approx. 4 hours total addition time).

    • Self-Validation Check: Monitor the internal temperature. Decarboxylation is exothermic. If the internal temperature spikes above 95°C, pause the syringe pump immediately. A temperature spike indicates carbene dumping, which will lead to dimerization and reduced yields.

  • In-Process Monitoring: 30 minutes after the addition is complete, pull a 0.1 mL aliquot, quench with water, extract with EtOAc, and analyze via HPLC.

    • Self-Validation Check: If the ratio of starting material to the polar saponified byproduct exceeds 1:5, halt the reaction. This indicates your DMF was not sufficiently anhydrous.

  • Workup & Isolation: Cool the mixture to room temperature. Quench by slowly pouring into 1.0 L of ice-cold 5% aqueous LiCl solution (LiCl aids in partitioning DMF into the aqueous layer). Extract with EtOAc (3 x 300 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the target methyl ester.

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the purification and recrystallization of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate. It is desig...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification and recrystallization of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate. It is designed to address specific challenges and questions that may arise during experimental work, moving beyond generic protocols to offer scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the known physical properties of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate?

A1: Specific experimental data for Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate is not widely published. However, based on its structure—a dichlorinated and difluoromethoxy-substituted methyl benzoate—we can infer certain characteristics. It is expected to be a solid at room temperature with a relatively high melting point and limited solubility in water. Its solubility will be greater in organic solvents. For a close structural isomer, methyl 3,6-dichloro-2-(difluoromethoxy)benzoate (CAS 1804516-35-5), the molecular weight is 271.04 g/mol [1]. Another related compound, Methyl 2,3-dichloro-5-nitrobenzoate, has a molecular weight of 250.03 g/mol [2]. These values can be used for initial experimental calculations while handling the target compound.

Q2: What are the primary considerations for selecting a recrystallization solvent for this compound?

A2: The key is to find a solvent in which Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate has high solubility at elevated temperatures and low solubility at room temperature or below. Given its polychlorinated and fluorinated aromatic structure, suitable solvent classes to investigate include:

  • Alcohols: Methanol, ethanol, and isopropanol are good starting points.

  • Aromatic Hydrocarbons: Toluene may be effective, especially if impurities have different polarities.

  • Esters: Ethyl acetate is a common choice for compounds of moderate polarity.

  • Chlorinated Solvents: Dichloromethane (DCM) might be a good solvent for dissolving the compound, but it is often too good of a solvent for effective recrystallization on its own. It is more likely to be useful as part of a solvent system.

  • Ketones: Acetone could be a suitable solvent.

  • Alkanes: Heptane or hexane would likely be poor solvents and are therefore good candidates for use as anti-solvents in a mixed-solvent recrystallization.

A systematic solvent screening with a small amount of crude material is highly recommended.

Q3: What are common impurities I might encounter?

A3: Impurities will largely depend on the synthetic route. Common impurities could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomers: Positional isomers formed during substitution reactions on the aromatic ring.

  • Byproducts of chlorination or fluorination: Compounds with different degrees or positions of halogenation.

  • Hydrolysis products: The corresponding carboxylic acid if the ester is hydrolyzed.

Characterization of the crude product by techniques such as NMR, GC-MS, or LC-MS is crucial for identifying the impurities and devising an appropriate purification strategy.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification and recrystallization of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
The compound does not dissolve in the hot solvent. 1. Incorrect solvent choice: The solvent may be too non-polar. 2. Insufficient solvent: Not enough solvent has been added to reach the saturation point at that temperature.1. Re-evaluate solvent polarity: Based on the compound's structure (an ester with multiple electronegative atoms), a moderately polar solvent is a good starting point. Try a more polar solvent like ethanol or acetone. 2. Gradual solvent addition: Add the hot solvent in small increments to the heated crude material until dissolution is achieved. This ensures you use the minimum amount of solvent necessary, which is critical for maximizing yield.
The compound "oils out" instead of crystallizing upon cooling. 1. Supersaturation: The solution is cooled too rapidly, or the concentration of the solute is too high. 2. Presence of impurities: Impurities can interfere with crystal lattice formation. 3. Melting point depression: The melting point of the compound is below the boiling point of the solvent, and impurities can further lower it.1. Slow down the cooling process: Allow the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulation of the flask can help. 2. Add a co-solvent: If using a single solvent, try adding a small amount of a miscible "anti-solvent" (one in which the compound is poorly soluble) to the hot solution until it becomes slightly turbid, then add a few drops of the hot primary solvent to clarify. This can help induce crystallization. 3. Re-dissolve and dilute: Reheat the solution until the oil dissolves completely. Add a small, measured amount of additional hot solvent to slightly lower the concentration. Then, proceed with slow cooling.
No crystals form, even after extended cooling. 1. Too much solvent was used: The solution is not saturated at the lower temperature. 2. Supersaturation: The solution is stable in a supersaturated state and lacks a nucleation point.1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, which could cause the compound to crash out of solution. 2. Induce crystallization:     a. Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.     b. Seeding: Add a tiny crystal of the pure compound to the cooled solution to initiate crystal growth.
Low recovery of the purified compound. 1. Excessive solvent usage: Too much of the compound remains dissolved in the mother liquor. 2. Premature crystallization during hot filtration: The compound crystallizes on the filter paper or in the funnel stem. 3. Washing with a solvent at the wrong temperature: Using a room temperature or warm solvent to wash the crystals will redissolve some of the product.1. Minimize solvent: Use the minimum amount of hot solvent required for complete dissolution. 2. Pre-heat equipment: If a hot filtration step is necessary to remove insoluble impurities, pre-heat the funnel and the receiving flask to prevent a sudden drop in temperature. 3. Use ice-cold solvent for washing: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to minimize product loss.
The purified compound is not significantly purer than the crude material. 1. Inappropriate solvent choice: The impurities may have similar solubility profiles to the desired compound in the chosen solvent. 2. Crystallization occurred too quickly: Rapid crystal formation can trap impurities within the crystal lattice. 3. Co-crystallization: The impurity may form a mixed crystal with the product.1. Perform solvent screening: Test a wider range of solvents or solvent mixtures to find a system where the solubility of the impurities is significantly different from that of the product. 2. Ensure slow cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. 3. Consider a different purification technique: If recrystallization is ineffective, other methods like column chromatography may be necessary.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines a general procedure for recrystallization from a single solvent. The choice of solvent should be determined by preliminary solubility tests.

Materials:

  • Crude Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, or toluene)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent, enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to maximize the yield.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated carbon was used, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals on the filter paper by drawing air through the funnel. Further drying can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when a single solvent does not provide the ideal solubility characteristics. A common and effective pair for many organic compounds is a "soluble" solvent like ethanol and an "insoluble" (or "anti-") solvent like water.

Materials:

  • Crude Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate

  • A "soluble" solvent (e.g., ethanol, acetone)

  • A miscible "insoluble" solvent (e.g., water, heptane)

  • Standard recrystallization glassware

Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "soluble" solvent.

  • Inducing Cloudiness: While keeping the solution hot, add the "insoluble" solvent dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few more drops of the hot "soluble" solvent until the cloudiness just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 7-9 from the single-solvent recrystallization protocol, using an ice-cold mixture of the two solvents (in the same approximate ratio as the final recrystallization mixture) for washing.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Compound B Add Minimum Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling C->D E Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Drying G->H I Pure Crystals H->I

Caption: General workflow for the purification of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate by recrystallization.

Troubleshooting Logic Diagram

Caption: A decision-making flowchart for troubleshooting common recrystallization issues.

References

  • PubChem. Methyl 2,3-dichloro-5-nitrobenzoate. National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Preventing Hydrolysis of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals handling Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals handling Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate . Because of its highly functionalized nature, this pharmaceutical intermediate is notoriously susceptible to hydrolysis and degradation during long-term storage.

Rather than providing generic storage advice, this guide deconstructs the chemical causality behind the molecule's instability and provides a self-validating framework to ensure complete structural preservation.

Mechanistic Causality: Why is this Ester so Labile?

To prevent degradation, we must first understand the electronic environment of the molecule. The stability of methyl benzoates is heavily dictated by the inductive and resonance effects of their aromatic ring substituents.

  • Extreme Electrophilic Activation: The presence of strong electron-withdrawing groups (EWGs)—specifically the two chlorine atoms at the 2,3-positions and the difluoromethoxy ( −OCF2​H ) group at the 5-position—pulls electron density away from the aromatic ring via inductive effects. This significantly decreases the electron density at the ester's carbonyl carbon, making it highly electrophilic and exceptionally vulnerable to nucleophilic attack by atmospheric water or trace hydroxide ions 1.

  • Accelerated Tetrahedral Intermediate Formation: In aqueous environments, the rate-determining step of hydrolysis is the addition of the nucleophile to form a tetrahedral intermediate. The strong EWGs on this molecule stabilize the negative charge buildup in this intermediate, dramatically accelerating acyl-oxygen cleavage and subsequent hydrolysis into the corresponding carboxylic acid and methanol [[2]]() 1.

  • Glass-Facilitated Autocatalysis: Difluoromethoxy arenes possess a unique, often-overlooked vulnerability: they can undergo autocatalytic thermal decomposition when in direct contact with the silanol groups of standard borosilicate glass. This interaction can liberate trace hydrogen fluoride (HF) 3. If even trace moisture is present, this HF creates a localized acidic microenvironment that further catalyzes ester hydrolysis.

Troubleshooting & FAQs

Q1: My compound is degrading into a carboxylic acid even when stored in a sealed glass vial. Why is this happening? A1: This is a classic symptom of glass incompatibility combined with trace moisture. Difluoromethoxy-containing aromatic building blocks can react with standard borosilicate glass, triggering an autocatalytic decomposition that releases trace HF 3. This acidic environment accelerates ester hydrolysis. Correction: Switch to pure PTFE (Teflon) containers or heavily silanized amber glass for all long-term storage.

Q2: We store the compound at -20°C, but we still observe 5% degradation over 6 months. What are we missing? A2: Temperature control alone is kinetically insufficient if the storage atmosphere is not strictly anhydrous. Repeatedly opening a cold bulk vial in ambient air causes immediate condensation of atmospheric moisture onto the compound. Because the carbonyl carbon is highly activated, even parts-per-million (ppm) levels of water will initiate hydrolysis upon returning to room temperature 1. Correction: Implement a single-use aliquot system under an inert argon atmosphere.

Q3: Can we use standard desiccants like silica gel in the secondary containment? A3: While desiccants help, silica gel can release adsorbed moisture during temperature fluctuations. For highly sensitive EWG-esters, secondary containment should utilize active anhydrous environments (e.g., storing sealed PTFE vials inside a vacuum desiccator backfilled with high-purity argon) [[4]]().

Quantitative Stability Profile

To illustrate the severe impact of electron-withdrawing groups on ester stability, compare the baseline hydrolytic stability of standard methyl benzoate against its functionalized derivatives.

Table 1: Comparative Hydrolytic Stability of Substituted Methyl Benzoates

Compound ProfileSubstituent Electronic EffectRelative Hydrolytic Stability (Est. t1/2​ )Primary Vulnerability
Methyl benzoate None (Baseline)~36 min (Plasma/Base)Standard base-catalyzed hydrolysis
Ethyl p-bromo benzoate Mild EWG (Inductive)~12 min (Plasma/Base)Accelerated nucleophilic attack
Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate Strong EWGs (Multi-site inductive withdrawal)Highly Labile (< 5 min)Rapid acyl-oxygen cleavage & glass-facilitated HF release

Note: Baseline kinetic data adapted from comparative linear homologous ester studies 1.

Self-Validating Protocol: Anhydrous Aliquoting & Storage

Do not rely on passive storage. Use the following self-validating methodology to ensure the structural integrity of the compound over multi-year timelines.

Step 1: High-Vacuum Desiccation (Preparation)

  • Action: Dry the synthesized ester under high vacuum (<0.1 Torr) for a minimum of 12 hours.

  • Causality: Removes residual synthesis solvents and trace water. Because the ester carbonyl is highly electrophilic, even ppm levels of water will initiate hydrolysis upon storage 1.

Step 2: Inert Atmosphere Transfer (Containment)

  • Action: Transfer the bulk powder into a glovebox continuously purged with high-purity Argon ( O2​ < 1 ppm, H2​O < 1 ppm).

  • Causality: Argon is heavier than nitrogen and provides a superior, dense blanket against atmospheric moisture ingress during the aliquoting process.

Step 3: Vessel Selection & Aliquoting (Material Compatibility)

  • Action: Dispense the compound into single-use, pure PTFE (Teflon) vials.

  • Causality: Difluoromethoxy arenes can react with the silanol groups in standard borosilicate glass, triggering an autocatalytic decomposition that releases trace HF 3. PTFE completely eliminates this glass-facilitated degradation pathway.

Step 4: Hermetic Sealing & Cold Storage (Kinetic Arrest)

  • Action: Seal vials with PTFE-lined screw caps, wrap the exterior seal with Parafilm, and store at -20°C.

  • Causality: Lowering the temperature exponentially decreases the kinetic rate of tetrahedral intermediate formation, arresting the hydrolysis mechanism [[1]](). Single-use aliquots prevent condensation from repeated freeze-thaw cycles.

Step 5: System Validation (The Self-Validating Loop)

  • Action: Include three "dummy" vials containing the exact same mass of compound in the storage batch. At days 30, 90, and 180, pull one dummy vial and perform a Karl Fischer titration (target <50 ppm H2​O ) and 1H -NMR (check for the absence of the carboxylic acid -OH peak).

  • Causality: This creates a self-validating feedback loop. If the day 30 dummy vial shows >50 ppm moisture or trace hydrolysis, the storage system's integrity is compromised, allowing you to re-purify and re-store the main batch before catastrophic loss occurs.

Degradation & Stabilization Workflows

StorageMechanisms Compound Methyl 2,3-dichloro-5- (difluoromethoxy)benzoate Moisture Atmospheric Moisture (H2O Ingress) Compound->Moisture Poor Sealing Glass Borosilicate Glass (Silanol Contact) Compound->Glass Improper Vessel Prevention PTFE Vials + Argon Atmosphere (-20°C) Compound->Prevention Best Practice Mech1 Nucleophilic Attack on Electrophilic C=O Moisture->Mech1 Mech2 Autocatalytic Decomposition (Trace HF Release) Glass->Mech2 Tetra Tetrahedral Intermediate Formation Mech1->Tetra AcidCat Acid-Catalyzed Hydrolysis Loop Mech2->AcidCat Degradation Degradation Products: Carboxylic Acid + Methanol Tetra->Degradation Acyl-Oxygen Cleavage AcidCat->Tetra H+ Acceleration AcidCat->Degradation Stable Long-Term Stability (Intact Ester) Prevention->Stable

Logical workflow of degradation pathways versus stabilized storage conditions.

References
  • [2] Title: 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition | Source: nih.gov | URL:2

  • [3] Title: Glass-Facilitated Thermal Decomposition of Difluoromethoxy Arenes | Organic Process Research & Development | Source: acs.org | URL: 3

  • [1] Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres | Source: nih.gov | URL: 1

  • [4] Title: Chemical Storage Guidelines | Source: cuanschutz.edu | URL:4

Sources

Troubleshooting

Resolving common halogenated impurities in Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate batches

Welcome to the Technical Support Center for the synthesis and purification of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate . This advanced intermediate is highly valued in pharmaceutical drug development, but its mult...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate . This advanced intermediate is highly valued in pharmaceutical drug development, but its multi-step synthesis is frequently compromised by halogenated impurities and side reactions.

This guide is designed for researchers and process chemists. It bypasses basic synthetic theory to directly address the mechanistic causality of impurity formation, offering self-validating protocols to ensure batch-to-batch reproducibility.

I. Synthetic Workflow & Impurity Branch Points

To troubleshoot effectively, we must first map where the process deviates. The diagram below illustrates the critical branch points where over-halogenation and side reactions derail the synthesis.

Workflow SM Methyl 5-hydroxybenzoate (Starting Material) Step1 Chlorination (SO2Cl2, 0-5°C) SM->Step1 Int Methyl 2,3-dichloro-5-hydroxybenzoate (Intermediate) Step1->Int Optimal Eq. & Temp Imp1 Trichloro Impurities (Over-chlorination) Step1->Imp1 Excess SO2Cl2 / >40°C Imp2 Monochloro Impurities (Under-chlorination) Step1->Imp2 Insufficient SO2Cl2 Step2 Difluoromethylation (SCDA, K2CO3, 95°C) Int->Step2 Prod Methyl 2,3-dichloro- 5-(difluoromethoxy)benzoate Step2->Prod Anhydrous Conditions Imp3 Ester Hydrolysis (Acid Byproduct) Step2->Imp3 Trace H2O + Base Imp4 Unreacted Phenol (Quenched :CF2) Step2->Imp4 Loss of :CF2

Synthetic workflow of target compound and critical impurity branch points.

II. Troubleshooting Guide: Mechanistic Causality & Resolutions

Q1: Why am I seeing 2,3,4-trichloro and 2,3,6-trichloro impurities in my intermediate batches?

The Causality: Sulfuryl chloride (SO₂Cl₂) is a potent electrophilic chlorinating agent commonly used for phenols. The phenolic hydroxyl group strongly activates the aromatic ring. If the reaction temperature exceeds 10°C during dosing, or if local concentrations of SO₂Cl₂ are too high due to poor agitation, the reaction undergoes exothermic runaway. This kinetic excess forces a third chlorination event at the remaining activated ortho/para positions, yielding trichloro-adducts. The Fix: Implement a strict cryogenic dosing protocol. SO₂Cl₂ must be added dropwise at 0–5°C, ensuring the internal temperature never breaches 10°C.

Q2: My difluoromethylation step yields unreacted phenol and a carboxylic acid byproduct. What is happening?

The Causality: The conversion of the phenol to the difluoromethoxy group utilizes Sodium chlorodifluoroacetate (SCDA) as a safe difluorocarbene (:CF₂) precursor[1]. SCDA decomposes at ~95°C to release CO₂, chloride, and the highly reactive :CF₂. If trace water is present in your solvent (DMF) or base (K₂CO₃), two catastrophic side reactions occur:

  • Carbene Quenching: Water reacts instantly with :CF₂ to form carbon monoxide and HF. This depletes your reagent, leaving unreacted phenol[1].

  • Ester Hydrolysis: The combination of water, elevated temperature (95°C), and K₂CO₃ rapidly hydrolyzes the methyl ester of your substrate, yielding the 2,3-dichloro-5-(difluoromethoxy)benzoic acid impurity[2]. The Fix: The system must be rigorously anhydrous. Switch to a slow-dosing method of SCDA into a hot suspension to control the release of :CF₂ and prevent reagent self-condensation.

III. Quantitative Impurity Profiling

Use the following analytical markers to identify and quantify the specific failure points in your batches.

Impurity ProfileStructural OriginMechanistic CausalityAnalytical Marker (LC-MS)Resolution Strategy
Trichloro-adducts Over-chlorination of the aromatic ringExcess SO₂Cl₂; Exothermic runaway (>10°C)[M-H]⁻ +34 Da (Isotope pattern for 3 Cl)Strict stoichiometric control (2.05 eq); T < 10°C during dosing
Monochloro-adducts Under-chlorinationInsufficient SO₂Cl₂; Poor mass transfer[M-H]⁻ -34 Da (Isotope pattern for 1 Cl)In-process LC-MS validation; Agitation optimization
Ester Hydrolysis Cleavage of methyl esterTrace H₂O reacting with K₂CO₃ at 95°C[M-H]⁻ -14 Da (Loss of CH₃)Karl Fischer titration (<100 ppm H₂O); Anhydrous DMF
Unreacted Phenol Incomplete difluoromethylationQuenching of :CF₂ by moisture[M-H]⁻ -50 Da (Loss of CF₂)Use of 2.0 eq SCDA; Slow, controlled dosing over 4 hours

IV. Self-Validating Experimental Protocols

To guarantee reproducibility, do not treat these protocols as mere recipes. They are designed as closed-loop, self-validating systems. Do not proceed to the next step until the validation checkpoint is met.

Protocol A: Controlled Chlorination (Minimizing Trichloro Impurities)
  • Preparation: Charge a dry reactor with the phenolic precursor (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.5 M solution.

  • Cooling: Chill the reactor jacket until the internal temperature stabilizes at 0–5°C.

  • Dosing: Begin dropwise addition of Sulfuryl Chloride (SO₂Cl₂, 2.05 eq).

    • Validation Checkpoint 1 (Thermal Control): Monitor the internal thermocouple. If the temperature exceeds 10°C, pause dosing immediately and increase jacket cooling.

  • Maturation: Once dosing is complete, stir for 2 hours at 10°C, then slowly ramp to 20°C over 1 hour.

  • Validation Checkpoint 2 (Completion): Pull an aliquot and analyze via LC-MS. The reaction is validated as complete only when the monochloro intermediate peak is <2.0% Area. (If >2.0%, dose an additional 0.05 eq of SO₂Cl₂).

  • Quench: Slowly quench the reaction with saturated aqueous NaHCO₃ to neutralize HCl and SO₂ byproducts. Extract, dry over Na₂SO₄, and concentrate.

Protocol B: Anhydrous Difluoromethylation (Preventing Ester Hydrolysis)

Note: This protocol is adapted from established scalable procedures for aryl difluoromethyl ethers[1].

  • System Drying: Charge the reactor with Methyl 2,3-dichloro-5-hydroxybenzoate (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and anhydrous DMF.

    • Validation Checkpoint 1 (Anhydrous State): Perform a Karl Fischer titration on the suspension. Do not proceed unless water content is <100 ppm.

  • Heating: Heat the suspension to 95°C under a continuous dry nitrogen sweep.

  • Reagent Preparation: In a separate dry vessel, prepare a solution of Sodium chlorodifluoroacetate (SCDA, 2.0 eq) in anhydrous DMF.

  • Controlled Dosing: Pump the SCDA solution into the hot reactor over a period of 4 hours.

    • Validation Checkpoint 2 (Gas Evolution): Monitor the reaction for CO₂ evolution. The dosing rate must be matched to the off-gassing rate to prevent pressure spikes.

  • Completion: Stir for 15 minutes post-addition.

    • Validation Checkpoint 3 (Conversion): LC-MS analysis must show unreacted phenol at <1.0% Area. The cessation of CO₂ bubbling serves as a physical secondary indicator of SCDA consumption.

  • Workup: Cool to 30°C, quench with cold water, and extract with ethyl acetate. Wash the organic layer 3x with brine to remove residual DMF.

V. Frequently Asked Questions (FAQs)

Q: Can I use Chlorodifluoromethane (Freon-22) instead of SCDA for the difluoromethylation? A: While Freon-22 gas is a highly effective difluorocarbene source, it is a highly toxic, ozone-depleting chlorofluorocarbon (CFC)[1]. It requires specialized pressurized reactors and is generally prohibited for modern scale-up campaigns. SCDA is a bench-stable solid that provides identical mechanistic outcomes safely.

Q: If I accidentally generate the trichloro impurity, how can I purge it? A: Trichloro-adducts co-crystallize aggressively with the target product due to structural similarities. Standard recrystallization (e.g., from Heptane/EtOAc) is often insufficient. You will need to utilize reverse-phase chromatography or perform a highly controlled trituration in cold methanol, though this will result in a significant yield penalty (typically 20-30% loss). Prevention via Protocol A is the only economically viable strategy.

References

  • A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • 2,2,6,6-Tetramethylpiperidine-Catalyzed, ortho-Selective Chlorination of Phenols by Sulfuryl Chloride Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Optimizing catalyst load for Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate downstream reactions

Technical Support Center: Optimizing Catalyst Load for Downstream Reactions of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Catalyst Load for Downstream Reactions of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, scientists, and drug development professionals in overcoming the unique synthetic hurdles presented by Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate .

This highly functionalized building block presents a "perfect storm" of synthetic challenges: the ortho-dichloro substitution induces severe out-of-plane torsion and steric hindrance[1], while the difluoromethoxy (–OCF₂H) and methyl ester groups exert powerful electron-withdrawing effects[2]. This guide focuses on optimizing palladium-catalyzed downstream cross-coupling reactions (e.g., Suzuki-Miyaura), ensuring high regioselectivity, preventing ester hydrolysis, and minimizing catalyst loading.

I. Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: Why does my standard Pd(PPh₃)₄ catalyst require >10 mol% loading, yet still result in incomplete conversion? A1: The failure of first-generation catalysts like Pd(PPh₃)₄ on this substrate is a function of both sterics and electronics. The –OCF₂H and ester groups make the aromatic ring highly electrophilic, which technically accelerates the initial oxidative addition of Pd(0). However, the massive steric bulk of the ortho-dichloro pattern hinders the subsequent transmetalation and reductive elimination steps[3]. When reductive elimination is slow, the active Pd(0) species is prone to aggregation into inactive "Palladium black." To lower your catalyst load to 1–2 mol%, you must switch to bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos or BrettPhos) that accelerate reductive elimination and stabilize the monomeric Pd(0) state[4].

Q2: How do I achieve site-selective cross-coupling at the C3-Cl position over the C2-Cl position? A2: Regioselectivity here is governed by steric differentiation. The C2-chloride is flanked by the bulky methyl ester and the C3-chloride, creating an extreme steric pocket. The C3-chloride is flanked by the C2-chloride and a smaller aromatic proton (C4-H). By utilizing a highly sterically demanding catalyst system—such as XPhos Pd G3—you force the oxidative addition to occur exclusively at the less hindered C3 position. The bulk of the ligand physically prevents the palladium center from inserting into the C2-Cl bond[5].

Q3: I am observing significant hydrolysis of the methyl ester during the coupling. How can I prevent this? A3: Traditional Suzuki couplings often employ aqueous bases (e.g., 2M Na₂CO₃ or NaOH), which will rapidly hydrolyze your methyl ester at elevated temperatures. To preserve the ester, you must transition to strictly anhydrous conditions. Use finely milled, anhydrous K₃PO₄ or Cs₂CO₃ in a non-nucleophilic solvent like 1,4-Dioxane or Toluene.

II. Troubleshooting Guide: Diagnostics & Solutions

  • Symptom: Formation of Protodehalogenation Side Products

    • Causality: Protodehalogenation occurs when the Pd(II) intermediate undergoes β-hydride elimination (often from alkoxide bases or aliphatic alcohol solvents) instead of transmetalation.

    • Solution: Eliminate all primary/secondary alcohols from the reaction. Ensure your boronic acid is of high purity (free of boroxines that require excess water to activate).

  • Symptom: Black Precipitate Forms Within 30 Minutes (Catalyst Death)

    • Causality: Rapid precipitation of Pd black indicates that the precatalyst is reducing to Pd(0), but failing to enter the catalytic cycle, leading to agglomeration.

    • Solution: Switch to a 3rd or 4th Generation Buchwald precatalyst (e.g., XPhos Pd G3). These precatalysts generate the active, mono-ligated Pd(0) species rapidly and quantitatively under mildly basic conditions, preventing the buildup of unligated Pd(0).

  • Symptom: Mixture of C2 and C3 Coupled Products

    • Causality: Your ligand is too small (e.g., dppf or PPh₃), allowing oxidative addition at both chlorinated sites.

    • Solution: Increase the cone angle of your phosphine ligand. Moving from dppf to XPhos will shift the regioselectivity from 3:1 to >20:1 in favor of the C3 position.

III. Data Presentation: Catalyst & Ligand Optimization Matrix

The following table summarizes the quantitative optimization of catalyst loading for the site-selective Suzuki-Miyaura coupling of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate with phenylboronic acid.

Catalyst SystemLoading (mol%)Base / SolventTemp (°C)ConversionRegioselectivity (C3:C2)Primary Issue Observed
Pd(PPh₃)₄10.0Na₂CO₃ (aq) / THF8045%1.5 : 1High ester hydrolysis; Pd black.
Pd(dppf)Cl₂5.0K₂CO₃ / Dioxane9068%3.2 : 1Poor regioselectivity.
RuPhos Pd G32.0K₃PO₄ / Toluene8082%12 : 1Moderate dehalogenation.
XPhos Pd G3 1.0 K₃PO₄ / Dioxane 80 >95% >20 : 1 Optimal conditions.

IV. Experimental Workflows & Methodologies

Standard Operating Procedure: Regioselective Suzuki-Miyaura Cross-Coupling (1 mol% Catalyst Load)

Note: This protocol is designed as a self-validating system. The use of anhydrous conditions and a G3 precatalyst ensures that if the reaction fails, the variable is likely substrate purity, not catalyst activation.

  • Preparation of the Reaction Vessel: In an inert-atmosphere glovebox (or using standard Schlenk techniques), equip an oven-dried 20 mL reaction vial with a magnetic stir bar.

  • Addition of Solids: Add Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), finely milled anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv), and XPhos Pd G3 (0.01 mmol, 1.0 mol%).

  • Solvent Addition: Add 5.0 mL of rigorously degassed, anhydrous 1,4-Dioxane. Seal the vial with a PTFE-lined septum cap.

  • Reaction Execution: Remove the vial from the glovebox and place it in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4–6 hours. The biphasic solid/liquid mixture requires high agitation for efficient base transfer.

  • Monitoring: Monitor the reaction via GC-MS or TLC. The C3-coupled product will typically elute slightly slower than the starting material on silica gel (Hexanes/EtOAc).

  • Workup: Once starting material is consumed, cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove inorganic salts and residual palladium. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

V. Mechanistic & Troubleshooting Visualizations

CatalyticCycle Pd_precatalyst XPhos Pd G3 Precatalyst Pd0 Active Pd(0)L (Low Coordination) Pd_precatalyst->Pd0 Base activation OxAdd Oxidative Addition (Selective at C3-Cl) Pd0->OxAdd Transmet Transmetalation (Ar-B(OH)2 + Base) OxAdd->Transmet RedElim Reductive Elimination (Product Formation) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration StericBlock Steric Block at C2-Cl (Ester Hindrance) StericBlock->OxAdd Prevents C2 insertion

Regioselective catalytic cycle of Pd-catalyzed cross-coupling at the C3 position.

Troubleshooting Start Low Yield or Poor Selectivity? Issue1 Issue: Dehalogenation Start->Issue1 Issue2 Issue: Ester Hydrolysis Start->Issue2 Issue3 Issue: Poor C3/C2 Selectivity Start->Issue3 Sol1 Action: Switch to anhydrous solvent (e.g., 1,4-Dioxane) & lower temp Issue1->Sol1 Sol2 Action: Replace aqueous NaOH/KOH with anhydrous K3PO4 or Cs2CO3 Issue2->Sol2 Sol3 Action: Increase ligand steric bulk (Use XPhos or BrettPhos) Issue3->Sol3

Troubleshooting decision tree for common cross-coupling failures.

VI. References

  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles Source: ChemRxiv URL:[Link]

  • Structure-Based and Property-Driven Optimization of N-Aryl Imidazoles toward Potent and Selective Oral RORγt Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation Source: National Institutes of Health (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate vs ethyl 2,3-dichloro-5-(difluoromethoxy)benzoate

Title: Application Guide: Methyl vs. Ethyl 2,3-Dichloro-5-(difluoromethoxy)benzoate in Advanced Synthesis Executive Summary In the development of modern agrochemicals and active pharmaceutical ingredients (APIs), the inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Guide: Methyl vs. Ethyl 2,3-Dichloro-5-(difluoromethoxy)benzoate in Advanced Synthesis

Executive Summary

In the development of modern agrochemicals and active pharmaceutical ingredients (APIs), the incorporation of the difluoromethoxy (-OCF₂H) moiety has become a premier strategy for enhancing metabolic stability and modulating lipophilicity[1]. When designing synthetic routes utilizing the 2,3-dichloro-5-(difluoromethoxy)benzoate core, the selection of the ester protecting group—specifically methyl versus ethyl —profoundly impacts downstream workflow efficiency.

As a Senior Application Scientist, I have structured this guide to objectively compare the reactivity profiles, steric implications, and practical laboratory handling of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate (CAS: 1803817-97-1)[2][3] against its ethyl analog. This guide provides actionable, self-validating protocols to ensure high-fidelity library generation and scale-up.

Structural & Physicochemical Profiling

While the methyl and ethyl esters differ by only a single methylene unit (-CH₂-), this variation alters the thermodynamic stability and kinetic accessibility of the carbonyl carbon. The methyl ester is frequently utilized as a high-turnover screening compound[3], whereas the ethyl ester offers superior stability when subjected to harsh upstream cross-coupling conditions.

Table 1: Comparative Physicochemical & Reactivity Parameters

ParameterMethyl 2,3-dichloro-5-(difluoromethoxy)benzoateEthyl 2,3-dichloro-5-(difluoromethoxy)benzoate
Chemical Formula C₉H₆Cl₂F₂O₃C₁₀H₈Cl₂F₂O₃
Molecular Weight 271.04 g/mol 285.07 g/mol
Taft Steric Parameter ( Es​ ) 0.00 (Reference baseline)-0.07 (Increased steric bulk)
Relative Saponification Rate Fast ( t1/2​ < 2 hours at 25°C)Slow ( t1/2​ > 6 hours at 25°C)
Direct Aminolysis Efficiency High (Suitable for library synthesis)Low (Requires Lewis acid catalysis)
Lipophilicity (Estimated logP) ~ 3.2~ 3.7

Mechanistic Causality: The "Why" Behind the Performance

To optimize a synthetic route, one must understand the causality governing the reactivity of these esters. Both compounds undergo nucleophilic acyl substitution via a B_AC2 mechanism (Base-catalyzed, Acyl-Oxygen cleavage, bimolecular).

The Steric Bottleneck: The rate-determining step in both saponification and amidation is the formation of the tetrahedral intermediate. The ethyl group's extended aliphatic chain creates a larger steric shadow over the carbonyl carbon compared to the compact methyl group. Consequently, the trajectory of incoming nucleophiles (such as hydroxide ions or primary amines) is partially hindered in the ethyl ester.

The Leaving Group Effect: Once the tetrahedral intermediate is formed, the collapse of the intermediate relies on the expulsion of the alkoxide. Methoxide (CH₃O⁻) is a slightly better leaving group than ethoxide (CH₃CH₂O⁻) due to lower electron-donating inductive effects, further accelerating the reaction rate of the methyl ester.

Strategic Takeaway: If your workflow requires the ester to survive multiple upstream transformations (e.g., Suzuki-Miyaura couplings or aggressive electrophilic halogenations), the ethyl ester is the superior protecting group. If your immediate next step is parallel library generation via amidation or rapid deprotection, the methyl ester is mandatory[1].

Workflow Visualization

G Me_Ester Methyl Ester (Fast Kinetics) Hydrolysis Alkaline Hydrolysis (LiOH, THF/H2O) Me_Ester->Hydrolysis t1/2 < 2h Amidation Direct Aminolysis (R-NH2, TBD Catalyst) Me_Ester->Amidation High Yield (>85%) Et_Ester Ethyl Ester (High Stability) Et_Ester->Hydrolysis t1/2 > 6h Et_Ester->Amidation Low Yield (<40%) Steric Block Acid 2,3-dichloro-5-(difluoromethoxy) benzoic acid Hydrolysis->Acid Acidification (pH 2) Amide Target Amide Library (Agrochemical/API) Amidation->Amide

Fig 1: Reactivity divergence of methyl vs. ethyl difluoromethoxybenzoates.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system—meaning it contains built-in analytical checkpoints that prevent the propagation of failed reactions to the next step. Below are the optimized methodologies for processing these esters.

Protocol A: Controlled Alkaline Saponification to Benzoic Acid

This protocol is optimized for the methyl ester . If using the ethyl ester, increase the reaction temperature to 45°C and extend the time to 8 hours.

Reagents:

  • Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate (1.0 eq, 10 mmol)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq, 30 mmol)[1]

  • Solvent: THF / H₂O (3:1 v/v, 40 mL)

Step-by-Step Procedure:

  • Dissolution: Dissolve the methyl ester in 30 mL of THF in a round-bottom flask.

  • Base Addition: Dissolve LiOH·H₂O in 10 mL of deionized water. Add this aqueous solution dropwise to the THF mixture at 0°C (ice bath) to prevent exothermic degradation of the difluoromethoxy group.

  • Reaction: Remove the ice bath and stir vigorously at room temperature (25°C) for 2 hours.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica gel plate (Eluent: 80:20 Hexanes/Ethyl Acetate). The ester ( Rf​≈0.7 ) must be completely absent, replaced by baseline material ( Rf​=0.0 ).

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with 20 mL water and wash with 15 mL Dichloromethane (DCM) to remove non-polar impurities.

  • Acidification: Cool the aqueous layer to 0°C and slowly acidify with 1M HCl until pH 2 is reached. A white precipitate will form.

  • Isolation: Extract the precipitated acid with Ethyl Acetate (3 x 20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Self-Validation Checkpoint 2 (LC-MS): Analyze the isolated solid. You must observe a mass shift corresponding to the loss of the methyl group. Expected [M-H]⁻ for the acid is m/z 255.0[3].

Protocol B: Direct Aminolysis for Amide Library Generation

Direct amidation bypasses the carboxylic acid intermediate, saving a synthetic step. This is highly efficient for the methyl ester but generally fails for the ethyl ester without harsh Lewis acids.

Reagents:

  • Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate (1.0 eq)

  • Aliphatic Amine (e.g., Benzylamine) (1.5 eq)

  • Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.2 eq)

  • Solvent: Toluene

Step-by-Step Procedure:

  • Combine the ester, amine, and TBD in anhydrous toluene under a nitrogen atmosphere.

  • Heat the mixture to 80°C for 4 hours.

  • Self-Validation Checkpoint 1 (Byproduct Tracking): The reaction generates methanol. In a sealed system, pressure will slightly increase. Using GC-MS, track the appearance of the methanol peak to confirm the tetrahedral intermediate is collapsing successfully.

  • Quench with saturated aqueous NH₄Cl and extract with Ethyl Acetate.

  • Self-Validation Checkpoint 2 (NMR): In the ¹H-NMR of the crude product, confirm the complete disappearance of the sharp methyl ester singlet at δ≈3.9 ppm and the appearance of the amide N-H broad singlet.

References

  • European Patent Office. "HERBICIDAL TETRAZOLE COMPOUNDS - EP 4263510 B1." EPO Patent Database, March 26, 2025. Available at: [Link]

Sources

Comparative

Comparing difluoromethoxy and trifluoromethoxy benzoate derivative reactivity

Comparative Guide: Difluoromethoxy vs. Trifluoromethoxy Benzoate Derivative Reactivity Executive Summary The strategic incorporation of fluorinated functional groups is a cornerstone of modern drug design and agrochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Difluoromethoxy vs. Trifluoromethoxy Benzoate Derivative Reactivity

Executive Summary

The strategic incorporation of fluorinated functional groups is a cornerstone of modern drug design and agrochemical development. As bioisosteres for methoxy and hydroxyl groups, the difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) moieties profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile[1]. While both groups enhance metabolic stability and act as electron-withdrawing substituents, their distinct conformational behaviors impart entirely different reactivity and physicochemical properties to the parent scaffold.

This guide provides an objective, data-driven comparison of -OCF₂H and -OCF₃ benzoate derivatives, detailing their electronic divergence, reactivity under photoredox catalysis, and self-validating experimental protocols for their synthesis and evaluation.

Structural and Electronic Divergence

The reactivity and biological behavior of fluorinated benzoates are heavily dictated by the spatial orientation of the fluoroalkoxy groups relative to the aromatic ring.

Trifluoromethoxy (-OCF₃): The Static Lipophile The -OCF₃ group is characterized by its outstanding electronegativity (Pauling scale χ = 3.7) and exceptional lipophilicity (Hansch parameter πx = +1.04)[2]. In benzoate derivatives, the -OCF₃ moiety is forced into a plane orthogonal to the aromatic ring. This rigid conformation is driven by steric repulsion between the bulky CF₃ group and the ortho-hydrogen atoms of the arene, coupled with negative hyperconjugation (n_o → σ*C–F)[3]. This orthogonality locks the molecule into a highly lipophilic state, making it ideal for enhancing passive membrane permeability.

Difluoromethoxy (-OCF₂H): The Dynamic Bioisostere Conversely, the -OCF₂H group exhibits "dynamic lipophilicity" (πx = +0.2 to +0.6)[3]. The energy barrier for bond rotation around the O–CF₂H bond is remarkably low (ΔG‡ = 0.45 kcal mol⁻¹). This allows the -OCF₂H group to interconvert between a highly lipophilic out-of-plane conformation and a more polar coplanar conformation, adapting to the polarity of the surrounding microenvironment[4]. Furthermore, the polarized C-H bond allows the -OCF₂H group to act as a lipophilic hydrogen bond donor, enabling unique target-binding interactions unavailable to its perfluorinated counterpart[3].

G A Fluorinated Benzoate Derivatives BA BA A->BA B Difluoromethoxy (-OCF2H) D Dynamic Lipophilicity (Bond Rotation) B->D E H-Bond Donor Capability B->E C Trifluoromethoxy (-OCF3) F Static High Lipophilicity (Orthogonal Conformation) C->F G Strong Electron Withdrawing (High Electronegativity) C->G BA->C

Conformational and physicochemical divergence of fluorinated moieties.

Reactivity Profiles in Benzoate Scaffolds

Historically, the late-stage introduction of -OCF₂H and -OCF₃ groups into complex benzoate scaffolds was hindered by the harsh conditions required for traditional fluorination. However, visible-light photoredox catalysis using shelf-stable pyridinium reagents has revolutionized this space[5].

Photoredox Radical Generation Both -OCF₂H and -OCF₃ radicals can be generated via the oxidative quenching of an excited-state photocatalyst (e.g., *Ru(bpy)₃²⁺ or *Ir(ppy)₃). When a benzoate derivative is subjected to these conditions alongside a functionalized pyridinium reagent (such as N-difluoromethoxy-4-cyanopyridinium triflate), a Single Electron Transfer (SET) occurs[5]. The reduced pyridinium species undergoes rapid β-scission to release the neutral pyridine and the highly reactive •OCF₂H or •OCF₃ radical, which subsequently adds to the arene[3].

Because the •OCF₃ radical is highly electrophilic, it exhibits distinct regioselectivity compared to the slightly less electrophilic •OCF₂H radical, often favoring addition at the most electron-rich positions of the benzoate ring[3].

G A Visible Light (Blue LED) BB BB A->BB Single Electron Transfer B Photocatalyst Excitation e.g., Ru(bpy)3 2+ -> *Ru(bpy)3 2+ C Oxidative Quenching by Pyridinium Reagent D Radical Generation (•OCF2H or •OCF3) C->D β-scission E Radical Addition to Arene D->E F Fluoromethoxylated Benzoate E->F Oxidation & Deprotonation BB->C Single Electron Transfer

Photoredox catalytic cycle for radical fluoromethoxylation.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints prevent the propagation of errors and ensure causality at each chemical step.

Protocol A: Visible-Light Photoredox Fluoromethoxylation of Benzoates

Objective: Synthesize difluoromethoxy or trifluoromethoxy benzoate derivatives using a shelf-stable pyridinium reagent.

  • Reaction Assembly : In an oven-dried Schlenk tube, combine the benzoate substrate (1.0 equiv), the appropriate 4-cyano-1-(fluoroalkoxy)pyridin-1-ium triflate reagent (1.5 equiv), and the photocatalyst Ru(bpy)₃(PF₆)₂ (0.03 mol%)[2].

    • Causality: The 4-cyano substituent on the pyridinium core tunes the electronics to favor fluoroalkoxy radical release over competing pyridinyl radical generation[5].

  • Solvent Addition & Internal Standard : Dissolve the mixture in anhydrous acetonitrile (MeCN). Add exactly 1.0 equiv of fluorobenzene (or trifluorotoluene) as an internal standard.

  • Degassing (Validation Checkpoint 1) : Perform three freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent triplet quencher that will deactivate the *Ru(bpy)₃²⁺ excited state. Validation: The cessation of gas bubbles during the thaw cycle confirms complete deoxygenation.

  • Irradiation : Backfill with N₂ and irradiate the mixture with 30 W Blue LEDs (λmax = 450 nm) at room temperature for 16 hours[2].

  • In-Situ Yield Validation (Validation Checkpoint 2) : Before destructive workup, extract a 50 µL aliquot, dilute in CD₃CN, and perform ¹⁹F NMR.

    • Validation: Compare the integration of the newly formed -OCF₂H/-OCF₃ peak against the fluorobenzene internal standard. This confirms the chemical yield and regioselectivity without isolation losses[3].

  • Purification : Concentrate the mixture in vacuo and purify via flash column chromatography to isolate the fluorinated benzoate.

Protocol B: Dynamic Lipophilicity (logP) Determination via Shake-Flask

Objective: Quantify the lipophilicity differences between the synthesized -OCF₂H and -OCF₃ benzoates.

  • Phase Saturation : Vigorously mix equal volumes of n-octanol and aqueous buffer (pH 7.4) for 24 hours to ensure mutual saturation[1].

  • Partitioning : Dissolve a known mass of the fluorinated benzoate in the octanol phase. Add the aqueous phase and shake mechanically for 2 hours at 25°C.

  • Phase Separation : Centrifuge the mixture at 3000 rpm for 15 minutes to break any microemulsions.

  • Quantification & Mass Balance (Validation Checkpoint) : Analyze both phases using HPLC-UV.

    • Validation: Calculate the mass balance ( Ctotal​=Coct​+Caq​ ). The recovered mass must be ≥ 95% of the initial input. A lower recovery indicates precipitation or aggregation at the interface, invalidating the logP calculation[1].

Comparative Data Summaries

The following tables synthesize experimental data to provide a rapid comparison of the physicochemical properties and synthetic reactivity of these two bioisosteres.

Table 1: Physicochemical Properties Comparison

PropertyDifluoromethoxy (-OCF₂H)Trifluoromethoxy (-OCF₃)
Electronegativity (Pauling) HighVery High (χ = 3.7)
Lipophilicity (Hansch πx) Dynamic (+0.2 to +0.6)Static, Excellent (+1.04)
Aromatic Conformation Coplanar / Out-of-plane (Dynamic)Orthogonal to aromatic ring
H-Bond Donor Capability YesNo
Bond Rotation Barrier (ΔG‡) ~0.45 kcal mol⁻¹Rigid (High Barrier)

Table 2: Photoredox Functionalization Parameters for Benzoate Derivatives

Reagent TypeTarget RadicalOptimal PhotocatalystLight SourceTypical Yield Range
N-difluoromethoxy-4-cyanopyridinium triflate•OCF₂HIr(ppy)₃ or Ru(bpy)₃(PF₆)₂Blue LED (450 nm)44 - 86%
N-trifluoromethoxy-4-cyanopyridinium triflate•OCF₃Ru(bpy)₃(PF₆)₂Blue LED (450 nm)40 - 85%

Sources

Validation

A Comparative Guide to the GC-MS Analysis of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate

Introduction: The Analytical Imperative In the landscape of pharmaceutical and agrochemical development, the precise identification and quantification of halogenated aromatic compounds are paramount. Molecules such as Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative

In the landscape of pharmaceutical and agrochemical development, the precise identification and quantification of halogenated aromatic compounds are paramount. Molecules such as Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate represent a class of complex intermediates or potential impurities whose structural features—multiple chlorine atoms, a difluoromethoxy group, and a benzoate ester—present unique analytical challenges. The volatility, thermal stability, and ionization behavior of this analyte dictate the optimal analytical strategy.

This guide provides a comprehensive comparison of gas chromatography-mass spectrometry (GC-MS) based protocols for the robust analysis of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate. We will delve into a primary, field-tested GC-MS method and compare its performance characteristics against advanced techniques like triple quadrupole GC-MS (GC-MS/MS) and an orthogonal liquid chromatography-based approach (LC-MS/MS). The objective is to equip researchers, scientists, and drug development professionals with the technical rationale to select and implement the most appropriate analytical protocol for their specific matrix and sensitivity requirements.

Primary Protocol: High-Performance GC-MS with Electron Ionization (EI)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely accessible technique that combines the superior separation capabilities of GC with the sensitive and specific detection of MS.[1] For a semi-volatile compound like Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate, it stands as the foundational method of choice.[2]

Causality Behind the Method

The logic of this protocol is to first isolate the analyte from the sample matrix using a liquid-liquid extraction (LLE) procedure, chosen for its effectiveness with organic compounds of intermediate polarity. The subsequent GC separation is performed on a low-bleed, mid-polarity column, which is ideal for resolving aromatic compounds while minimizing background interference in the mass spectrometer. Standard Electron Ionization (EI) is employed due to its robustness and the generation of reproducible, library-searchable mass spectra.

Experimental Workflow: GC-MS

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s_start 1. Sample Collection (e.g., 1 mL reaction mixture) s_is 2. Internal Standard Spiking (e.g., Naphthalene-d8) s_start->s_is s_lle 3. Liquid-Liquid Extraction (Dichloromethane) s_is->s_lle s_dry 4. Drying (Anhydrous Sodium Sulfate) s_lle->s_dry s_conc 5. Concentration (Nitrogen Blowdown) s_dry->s_conc s_recon 6. Reconstitution (1 mL Ethyl Acetate) s_conc->s_recon a_inject 7. GC Injection (1 µL, Splitless) s_recon->a_inject Transfer to Vial a_sep 8. Chromatographic Separation (DB-5MS Column) a_inject->a_sep a_ion 9. EI Ionization (70 eV) a_sep->a_ion a_detect 10. Mass Detection (Scan or SIM Mode) a_ion->a_detect d_id 11. Peak Identification (Retention Time & Mass Spectrum) a_detect->d_id d_quant 12. Quantification (Internal Standard Calibration) d_id->d_quant

Caption: Workflow for GC-MS analysis of the target analyte.

Step-by-Step Methodology

1. Sample Preparation (Liquid-Liquid Extraction)

  • Spike the sample (e.g., 1 mL of a reaction mixture diluted in water) with a known amount of an appropriate internal standard (IS). A deuterated aromatic compound like Naphthalene-d8 is a suitable choice. The use of an isotopically labeled internal standard is crucial for achieving accurate quantification by correcting for analyte loss during preparation.[3]

  • Transfer the sample to a separatory funnel. Add 30 mL of dichloromethane and shake vigorously for 2 minutes, venting periodically.[1]

  • Allow the layers to separate and collect the organic (bottom) layer. Repeat the extraction twice more with fresh 30 mL portions of dichloromethane.

  • Combine the organic extracts and pass them through a column containing anhydrous sodium sulfate to remove residual water.[4]

  • Concentrate the dried extract to approximately 0.5 mL under a gentle stream of nitrogen gas. This step is vital for increasing analyte concentration to meet detection limits.[5]

  • Reconstitute the final volume to exactly 1 mL with ethyl acetate or a compatible GC solvent. Transfer to a 1.5 mL glass autosampler vial.[6]

2. GC-MS Instrumental Parameters

ParameterRecommended SettingRationale
GC System Agilent Intuvo 9000 or equivalentProvides excellent temperature control and retention time repeatability.[7]
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-polarity column suitable for separating a wide range of semi-volatile and aromatic compounds with low bleed characteristics.[8][9][10]
Injector Splitless, 280 °CMaximizes the transfer of analyte onto the column, essential for trace analysis.[6] The temperature ensures volatilization without thermal degradation.
Injection Volume 1 µLStandard volume for splitless injection.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 70 °C (hold 2 min), ramp to 200 °C @ 20 °C/min, then ramp to 300 °C @ 10 °C/min (hold 5 min)The initial hold allows for solvent focusing, while the ramps provide separation of analytes with varying boiling points.
MS System Agilent 5977B MSD or equivalentA robust and sensitive single quadrupole mass spectrometer.
Ion Source Electron Ionization (EI), 70 eV, 230 °CStandard ionization energy for generating reproducible fragmentation patterns for library matching and structural elucidation.[9]
Quadrupole Temp 150 °CPrevents condensation of semi-volatile compounds within the mass analyzer.
Acquisition Mode Full Scan: 50-500 m/z (for method development and identification)SIM: Monitor characteristic ions (for quantification)Full scan provides a complete mass spectrum for identification.[11] Selected Ion Monitoring (SIM) significantly enhances sensitivity for target analytes.[12]

Comparison of Analytical Alternatives

While standard GC-MS is a robust starting point, certain analytical scenarios demand higher selectivity or an orthogonal approach. Here, we compare the primary method with GC-MS/MS and LC-MS/MS.

ParameterGC-MS (Primary Method) GC-MS/MS LC-MS/MS
Principle Chromatographic separation followed by ionization and detection of fragment ions by a single quadrupole MS.Separation followed by selection of a precursor ion, fragmentation (CID), and detection of a specific product ion.Chromatographic separation in the liquid phase followed by soft ionization (e.g., ESI) and MS/MS detection.
Selectivity Good. Susceptible to interference from co-eluting matrix components with shared ions.Excellent. Multiple Reaction Monitoring (MRM) filters out chemical noise, providing a highly specific signal.[8][10]Excellent. Relies on both chromatographic retention and the specific precursor-to-product ion transition.
Sensitivity (LOD/LOQ) Moderate (ng to high-pg range). SIM mode improves sensitivity over Full Scan.[13]High (low-pg to fg range). The significant reduction in background noise allows for much lower detection limits.[10][13]High (pg to fg range). ESI can be very efficient for compounds amenable to ionization in solution.[13]
Matrix Tolerance Moderate. Complex matrices can contaminate the ion source and require extensive cleanup.[12]High. The specificity of MRM allows for reliable quantification even in "dirty" samples with minimal cleanup.[10]High. Modern LC-MS/MS systems are designed to handle complex biological and environmental matrices.
Key Advantage Widely available, robust, generates library-searchable EI spectra for unknown identification.Unmatched selectivity for quantitative analysis in highly complex or contaminated samples.Ideal for polar, non-volatile, or thermally labile compounds that are unsuitable for GC analysis.[14][15]
Key Limitation Potential for matrix interference in complex samples, limiting quantification accuracy.[12]Method development is more complex, requiring optimization of collision energies for each analyte.Does not provide standard, library-searchable spectra like EI-GC-MS. Analyte must be ionizable by ESI or APCI.
Alternative 1: GC-MS/MS for Enhanced Selectivity

For samples where the matrix is exceedingly complex (e.g., biological fluids, crude reaction mixtures), co-eluting compounds can interfere with the quantification of the target analyte in standard GC-MS. GC-MS/MS overcomes this by adding a second dimension of mass separation.[10] The setup involves the same sample preparation and GC conditions, but the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. A precursor ion (e.g., the molecular ion of the analyte) is selected in the first quadrupole, fragmented in a collision cell, and a specific product ion is monitored by the second quadrupole. This process is highly specific and drastically reduces background noise, leading to improved signal-to-noise ratios and lower limits of detection.[13]

Alternative 2: LC-MS/MS for Orthogonal Verification

Liquid chromatography-tandem mass spectrometry offers a complementary analytical strategy, particularly if the analyte exhibits poor thermal stability or volatility.[14][15] This method avoids the high temperatures of the GC inlet and column, making it suitable for a broader range of compounds.[9]

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_start 1. Sample Collection (e.g., 100 µL) s_is 2. Internal Standard Spiking s_start->s_is s_ppt 3. Protein Precipitation / Dilution (Acetonitrile) s_is->s_ppt s_cent 4. Centrifugation s_ppt->s_cent s_filter 5. Filtration (0.22 µm Syringe Filter) s_cent->s_filter a_inject 6. LC Injection (5 µL) s_filter->a_inject Transfer to Vial a_sep 7. Chromatographic Separation (C18 Column) a_inject->a_sep a_ion 8. ESI Ionization (Positive Mode) a_sep->a_ion a_detect 9. MRM Detection (Precursor → Product Ion) a_ion->a_detect d_id 10. Peak Integration a_detect->d_id d_quant 11. Quantification (Internal Standard Calibration) d_id->d_quant

Caption: Workflow for LC-MS/MS analysis of the target analyte.

Conclusion and Recommendations

For the routine analysis of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate in relatively clean matrices, the detailed GC-MS protocol provides a reliable, robust, and cost-effective solution. Its strength lies in providing definitive structural information through standardized EI mass spectra.

However, for trace-level quantification in complex matrices such as biological samples or environmental extracts, the superior selectivity and sensitivity of GC-MS/MS are highly recommended.[8][10] This technique should be considered the gold standard when low detection limits and high accuracy are critical.

Finally, LC-MS/MS serves as an excellent orthogonal method for confirmation or for analyzing related, more polar metabolites that may not be amenable to GC. The choice between these powerful techniques must be guided by the specific analytical challenge, including the nature of the sample matrix, required sensitivity, and the availability of instrumentation.

References

  • Quantification of Aromatic and Halogenated Hydrocarbons and Alcohol Mixtures at the Elemental, Structural, and Parent Molecular Ion Level | Analytical Chemistry - ACS Publications . ACS Publications. Available at: [Link]

  • [Determination of 15 halogenated polycyclic aromatic hydrocarbons in aquatic products by stable isotope dilution coupled with gas chromatography-triple quadrupole mass spectrometry] - PubMed . PubMed. Available at: [Link]

  • Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants . ScienceDirect. Available at: [Link]

  • Sample Preparation Guidelines for GC-MS . University of Illinois Urbana-Champaign. Available at: [Link]

  • Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed . PubMed. Available at: [Link]

  • Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T - PubMed . PubMed. Available at: [Link]

  • Determination of Trichloramine and Dichloramine in Drinking Water by a Head-Space Gas Chromatograph Mass Spectrometer . Japan Society on Water Environment. Available at: [Link]

  • Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction inThauera chlorobenzoica CB‐1T | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

  • Determination of specific halogenated dibenzo-p-dioxin and dibenzofuran isomers in environmental and biological matrices by gas chromatography-mass spectrometry - PubMed . PubMed. Available at: [Link]

  • Preparing Samples for GC-MS/MS Analysis - Organomation . Organomation Associates, Inc.. Available at: [Link]

  • GCxGC-MS hyphenated tech - AperTO - Archivio Istituzionale Open Access dell'Università di Torino . Università di Torino. Available at: [Link]

  • A Guide to Preparing and Analyzing Chlorinated Pesticides . Restek. Available at: [Link]

  • GC-MSによる定性・定量分析 | 株式会社DJK . DJK Corporation. Available at: [Link]

  • 医薬品残留溶媒の Class 1, 2A, 2B成分の一斉分析(GCMS) . Shimadzu Corporation. Available at: [Link]

  • QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY . Institute of Chemical Technology Prague. Available at: [Link]

  • GC/MS メソッドと LC/MS メソッドの - 組み合わせによるジュース中の農薬の 包括的な分析 - アジレント・テクノロジー . Agilent Technologies. Available at: [Link]

  • Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline | Agilent . Agilent Technologies. Available at: [Link]

  • Modern Methods of Sample Preparation for GC Analysis - CORE . CORE. Available at: [Link]

  • GC/MS/MS による残留農薬の一斉分析 - 宮城県 . Miyagi Prefectural Government. Available at: [Link]

  • Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent . ACS Publications. Available at: [Link]

  • GC-MS 法による魚体中の化学物質の - 分析方法の検討 第3報 1) 2 - 日本環境衛生センター . Japan Environmental Sanitation Center. Available at: [Link]

  • Analysis of low molecular weight compounds by MALDI-FTICR-MS - PubMed . PubMed. Available at: [Link]

  • 半揮発性有機化合物の分析 - Agilent . Agilent Technologies. Available at: [Link]

  • GC/MS及びHPLCによる野菜中に残留するDDTとdicofolの分析 . Tokyo Metropolitan Research Laboratory of Public Health. Available at: [Link]

  • 医薬品残留溶媒試験で検出される不純物の定性(GCMS) - 分析計測機器 - 島津製作所 . Shimadzu Corporation. Available at: [Link]

  • Qualitative and quantitative analysis of organic acid by GC-MS with Chloroformate Derivatization - 税関 Japan Customs . Japan Customs. Available at: [Link]

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Comparative

Quantitative NMR (qNMR) vs. Traditional Mass Balance for Certifying Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate Reference Standards

Introduction: The Analytical Bottleneck in Reference Standard Certification In modern drug development and agrochemical synthesis, the metrological traceability and absolute purity of building blocks are paramount. Methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Bottleneck in Reference Standard Certification

In modern drug development and agrochemical synthesis, the metrological traceability and absolute purity of building blocks are paramount. Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate (CAS: 1803817-97-1) is a complex, multi-halogenated intermediate. Certifying this compound as a reference standard presents a distinct analytical challenge. Traditional chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), rely heavily on the availability of identical, pre-certified reference materials and are susceptible to variations in UV response factors.

As a Senior Application Scientist, I have observed firsthand the inefficiencies of traditional methods when dealing with novel halogenated compounds. This guide objectively compares the traditional mass balance approach against Quantitative Nuclear Magnetic Resonance (qNMR) —a primary ratio method—demonstrating why qNMR is becoming the gold standard for reference material certification.

The Causality of the Analytical Challenge: Mass Balance vs. Primary Ratio Methods

The traditional mass balance method determines purity by subtracting the sum of all measurable impurities (water, residual solvents, inorganic ash, and related organic impurities) from 100% . While widely accepted, this method harbors a critical flaw when applied to novel or complex halogenated compounds: it assumes that all impurities are detectable and that they share a similar Relative Response Factor (RRF) at the chosen UV wavelength . If an impurity lacks a chromophore or has a drastically different extinction coefficient than the benzoate derivative, HPLC-UV will miscalculate its mass fraction, leading to a biased purity assignment.

Conversely, qNMR operates on a fundamentally different physical principle. It is a primary analytical method where the integrated area of a specific nuclear resonance signal (typically 1H ) is directly proportional to the molar concentration of those nuclei in the solution . Because the response is strictly a function of the number of nuclei and independent of the molecule's overall chemical structure, qNMR can determine absolute purity using an unrelated, highly pure Internal Standard (IS) .

Experimental Design: A Self-Validating qNMR Protocol

To certify Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate, the experimental design must be a self-validating system. This means the choice of internal standard, solvent, and acquisition parameters must prevent signal overlap and ensure complete spin relaxation.

Internal Standard & Solvent Selection: For this analyte, Chloroform-d ( CDCl3​ ) is the optimal solvent due to the compound's lipophilicity. The Bureau International des Poids et Mesures (BIPM) recommends Dimethyl terephthalate (DMTP) as an Internal Standard Reference Material (ISRM) for CDCl3​ . DMTP provides a sharp, baseline-resolved aromatic singlet at ~8.1 ppm, which is well separated from the analyte's aromatic protons and its characteristic difluoromethoxy proton (a triplet around 6.5 ppm due to 1H−19F splitting).

Step-by-Step Methodology:

  • Precision Gravimetry: Using a microbalance (calibrated to NIST/BIPM standards), accurately co-weigh approximately 10-15 mg of the analyte and 5-10 mg of the certified DMTP internal standard into the same analytical vial.

  • Solvation: Add 0.7 mL of high-purity CDCl3​ (containing 0.03% TMS) to the vial. Vortex thoroughly to ensure complete dissolution, as incomplete solvation will skew the molar ratio.

  • NMR Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the 1H NMR spectrum using a high-field spectrometer (e.g., 400 MHz or higher).

    • Critical Parameter: Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the nuclei of interest (typically D1​≥45 seconds). This ensures that all spins return to thermal equilibrium between pulses, preventing signal saturation and quantitative bias .

  • Data Processing & Integration: Apply baseline correction and phase the spectrum manually. Integrate the DMTP aromatic singlet (~8.1 ppm, 4H) and the analyte's difluoromethoxy triplet (~6.5 ppm, 1H) or isolated aromatic protons.

  • Mass Fraction Calculation: Calculate the absolute purity using the standard qNMR equation, which factors in the integral areas, number of protons, molecular weights, and the exact gravimetric masses of the analyte and IS.

Quantitative Data: qNMR vs. HPLC-UV Comparison

The following table summarizes the comparative performance of qNMR and HPLC-UV for the purity assessment of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate.

Performance MetricQuantitative NMR (qNMR)HPLC-UV (Mass Balance)
Analytical Principle Primary ratio method (molar proportionality)Secondary separation method (chromatographic)
Reference Standard Required Unrelated Internal Standard (e.g., DMTP)Identical Reference Standard of the analyte
Accuracy High (Absolute mass fraction, independent of RRF)Variable (Dependent on impurity UV response factors)
Precision (RSD) Excellent ( ≤0.5% )Very Good ( ≤1.0% )
Analysis Time Fast (~15-30 mins per sample)Slow (Requires extensive method development & multiple tests)
Detection of Inorganics Blind to inorganics (requires orthogonal check)Requires separate Ash/ROI testing

Workflow Visualization

G cluster_mass_balance Traditional Mass Balance Approach cluster_qNMR qNMR Primary Ratio Method MB_Start Sample HPLC HPLC-UV (Organic Impurities) MB_Start->HPLC KF Karl Fischer (Water Content) MB_Start->KF TGA TGA / GC (Residual Solvents) MB_Start->TGA Ash ROI (Inorganic Ash) MB_Start->Ash MB_Calc Purity = 100% - Σ(Impurities) HPLC->MB_Calc KF->MB_Calc TGA->MB_Calc Ash->MB_Calc Final Certified Reference Standard MB_Calc->Final qNMR_Start Sample + Certified IS (Gravimetric Co-weighing) NMR_Acq 1H NMR Acquisition (Relaxation Delay > 5*T1) qNMR_Start->NMR_Acq Integration Signal Integration (Analyte vs. IS) NMR_Acq->Integration qNMR_Calc Direct Mass Fraction Calculation Integration->qNMR_Calc qNMR_Calc->Final

Workflow comparison: Traditional Mass Balance vs. qNMR for reference standard certification.

Conclusion

For the certification of complex intermediates like Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate, qNMR offers a scientifically rigorous, self-validating alternative to the traditional mass balance approach. By eliminating the need for identical reference materials and bypassing the pitfalls of variable UV response factors, qNMR provides a direct, highly accurate measurement of absolute purity. When combined with orthogonal checks for inorganic impurities, it stands as the most authoritative method for establishing metrological traceability in reference standards.

References

  • "QNMR for Reference Material Preparation." Encyclopedia.pub.[Link]

  • "qNMR Internal Standard Reference Data (ISRD)." Bureau International des Poids et Mesures (BIPM).[Link]

  • "ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR." Bureau International des Poids et Mesures (BIPM). [Link]

Validation

A Researcher's Guide to the Suzuki Coupling Reactivity of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate

This guide provides an in-depth analysis of the predicted reactivity of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. As a poly-functionalized aryl chlori...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the predicted reactivity of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. As a poly-functionalized aryl chloride, this substrate presents unique challenges and opportunities in synthetic chemistry, particularly concerning chemoselectivity. This document synthesizes fundamental mechanistic principles with data from analogous systems to offer a predictive framework for researchers in chemical synthesis and drug development.

Structural and Physicochemical Analysis

The reactivity of an aryl halide in Suzuki coupling is dictated by a combination of electronic and steric factors. A thorough analysis of the substrate, Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate, is foundational to predicting its behavior.

  • Aryl Core and Halogenation: The substrate is built on a benzene ring, functionalized with two chlorine atoms at the C-2 and C-3 positions. Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the high bond dissociation energy of the C-Cl bond.[1][2][3][4] Consequently, activating this bond for the rate-limiting oxidative addition step requires highly active palladium catalysts, often featuring bulky, electron-rich ligands.[2][5][6][7]

  • Electronic Environment: The aromatic ring is substituted with two distinct electron-withdrawing groups (EWGs):

    • Methoxycarbonyl Group (-COOMe) at C-1: This group deactivates the ring through both inductive and resonance effects, lowering the electron density and making the C-Cl bonds more susceptible to oxidative addition by a Pd(0) catalyst.[8][9][10]

    • Difluoromethoxy Group (-OCF₂H) at C-5: The highly electronegative fluorine atoms make this group a moderate electron-withdrawing substituent.[11][12] Its presence further decreases the electron density of the aromatic core.

The cumulative effect of these two EWGs renders the entire aromatic system significantly electron-deficient. This electronic posture is generally favorable for activating the inert C-Cl bonds toward the initial oxidative addition step in the catalytic cycle.[4][13][14]

Table 1: Analysis of Substituent Effects
PositionSubstituentElectronic EffectSteric Hindrance
1-COOMeElectron-WithdrawingHigh (ortho to C-2)
2-ClElectron-WithdrawingModerate
3-ClElectron-WithdrawingModerate
5-OCF₂HElectron-WithdrawingLow

The Suzuki-Miyaura Catalytic Cycle: A Brief Overview

Understanding the fundamental mechanism is crucial for rationalizing substrate reactivity. The generally accepted cycle proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is typically the rate-determining step, especially for aryl chlorides.[6]

  • Transmetalation: The organic moiety from the organoboron reagent (activated by a base) is transferred to the palladium center, displacing the halide.[15]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diorgano Ar-Pd(II)L₂-R Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Product Ar-R (Product) RedElim->Product ArX Ar-X (Substrate) ArX->OxAdd Boronic R-B(OR)₂ + Base Boronic->Transmetal

Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Predicting Reactivity and Regioselectivity

For a dihalogenated substrate like Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate, the primary question is one of selectivity: which chlorine atom will react preferentially? The outcome is a contest between electronic activation and steric hindrance.

Electronic Factors

Both C-Cl bonds are activated by the EWGs. The C-2 chlorine is ortho to the strongly withdrawing -COOMe group, which should significantly lower the energy barrier for oxidative addition at this position. The C-3 chlorine is meta to the -COOMe group and experiences a less potent, but still significant, electronic pull. Therefore, from a purely electronic standpoint, the C-2 position appears more activated.

Steric Factors

Steric hindrance is a critical factor that can override electronic preferences, particularly when using bulky phosphine ligands essential for activating aryl chlorides.[16]

  • C-2 Position: This site is severely encumbered. It is flanked by the large methoxycarbonyl group at C-1 and the chloro group at C-3. The approach of a bulky Pd(0)L₂ catalyst to this C-Cl bond is highly restricted.

  • C-3 Position: This site is sterically less demanding. It is situated between a chlorine atom (C-2) and a hydrogen atom (C-4). While not completely unhindered, it is far more accessible to the palladium catalyst than the C-2 position.

Predicted Outcome: Selective Mono-Coupling at C-3

The C-3 position is the predicted site of initial mono-arylation. While the C-2 position may be more electronically activated, the profound steric hindrance imposed by the adjacent methoxycarbonyl group will likely make the oxidative addition at this site kinetically prohibitive under controlled conditions.[17][18][19] The catalyst will preferentially attack the more accessible C-3 chlorine. Achieving double coupling would require significantly more forcing conditions, a higher catalyst loading, and longer reaction times.

Selectivity cluster_paths Potential Reaction Pathways Start Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate Path_C3 Pathway A: Coupling at C-3 Start->Path_C3 Favored: Less Steric Hindrance Path_C2 Pathway B: Coupling at C-2 Start->Path_C2 Disfavored: High Steric Hindrance Product_C3 Mono-arylated Product (at C-3) Path_C3->Product_C3 Product_C2 Mono-arylated Product (at C-2) Path_C2->Product_C2 Product_Di Di-arylated Product Product_C3->Product_Di Forcing Conditions Note Prediction: Pathway A is the dominant route for mono-coupling.

Figure 2: Predicted reaction pathway for Suzuki coupling.

Comparison with Alternative Substrates

To place the reactivity of the target compound in context, it is useful to compare it with simpler, related structures.

Table 2: Comparative Reactivity Analysis
SubstrateKey FeaturesPredicted Reactivity vs. TargetRationale
Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate Two EWGs, significant steric hindrance at C-2(Reference) Highly activated but sterically complex.
1,2-Dichlorobenzene No activating groupsMuch Lower Lacks electronic activation; requires harsh conditions.[20]
Methyl 2,3-dichlorobenzoate One EWG (-COOMe)Lower Less electron-deficient than the target molecule, leading to slower oxidative addition.
2,3-Dibromobenzoate Analogue C-Br instead of C-Cl bondsHigher The C-Br bond is weaker and more easily cleaved in the oxidative addition step.[21]

Recommended Experimental Protocol for Selective C-3 Mono-Coupling

The following protocol is a robust starting point designed to favor selective mono-coupling at the C-3 position. Optimization of temperature, reaction time, and reagent stoichiometry will likely be necessary.

Reagents and Catalyst System
ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Standard, reliable Pd(0) or Pd(II) precatalysts.
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds and are effective for sterically hindered substrates.[18][22]
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.)Strong, non-nucleophilic bases effective in challenging couplings without causing hydrolysis of the methyl ester.[18]
Boronic Acid Arylboronic Acid (1.1-1.3 equiv.)A slight excess is used to drive the reaction to completion.
Solvent 1,4-Dioxane / H₂O (e.g., 5:1 ratio)A polar aprotic solvent mixed with water aids in dissolving the base and facilitates transmetalation.
Temperature 80 - 110 °CA typical temperature range for Suzuki couplings of aryl chlorides.
Step-by-Step Procedure

Protocol_Workflow Setup 1. Reaction Setup - Add solids (aryl chloride, boronic acid, base, Pd/ligand) to a dry Schlenk flask. Inert 2. Inert Atmosphere - Evacuate and backfill the flask with Argon or Nitrogen (3x). Setup->Inert Solvent 3. Solvent Addition - Add degassed solvent system via syringe. Inert->Solvent Reaction 4. Reaction - Heat the mixture to the target temperature with vigorous stirring. Solvent->Reaction Monitoring 5. Monitoring - Track reaction progress via TLC or LC-MS. Reaction->Monitoring Workup 6. Workup - Cool, dilute with ethyl acetate, wash with water and brine. Monitoring->Workup Purify 7. Purification - Dry the organic layer, concentrate, and purify by column chromatography. Workup->Purify

Figure 3: Experimental workflow for the proposed Suzuki coupling.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.5 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv), and the phosphine ligand (e.g., SPhos, 0.02 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via a syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the consumption of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-coupled product.

Conclusion

Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate is a challenging yet promising substrate for Suzuki-Miyaura cross-coupling. Its electron-deficient nature provides the necessary electronic activation for cleaving the inert C-Cl bonds. However, the dominant factor governing regioselectivity is predicted to be steric hindrance. The significant steric bulk of the ortho-methoxycarbonyl group is expected to direct selective mono-coupling to the more accessible C-3 position. By employing modern catalyst systems featuring bulky, electron-rich ligands, researchers can exploit this difference to achieve controlled, site-selective functionalization, paving the way for the synthesis of novel and complex molecular architectures.

References

  • Laulhé, S., Blackburn, J. M., & Roizen, J. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4332–4335. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2010). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. Journal of the American Chemical Society, 132(11), 3814–3827. [Link]

  • Laulhé, S., Blackburn, J. M., & Roizen, J. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. [Link]

  • Jafarpour, F., & Nolan, S. P. (2024). Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions. The Journal of Organic Chemistry. [Link]

  • Portnoy, M., & Milstein, D. (1993). Mechanism of aryl chloride oxidative addition to chelated palladium(0) complexes. Organometallics, 12(5), 1665–1673. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Roizen, J. L., Laulhé, S., & Blackburn, J. M. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4332–4335. [Link]

  • Bedford, R. B., et al. (2015). The iron-catalysed Suzuki coupling of aryl chlorides. Nature Communications, 6(1), 7714. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • Sigman, M. S., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society, 146(28), 19249–19260. [Link]

  • Bickelhaupt, F. M., et al. (2006). Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0): A DFT-SCRF Study. Organometallics, 25(21), 5092–5102. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Portnoy, M., & Milstein, D. (1993). Mechanism of aryl chloride oxidative addition to chelated palladium(0) complexes. Organometallics. [Link]

  • Leadbeater, N. E., & Marco, M. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(8), 1217–1220. [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(3), 237-241. [Link]

  • So, C. M., & Kwong, F. Y. (2005). Preferential Oxidative Addition in Palladium(0)-Catalyzed Suzuki Cross-Coupling Reactions of Dihaloarenes with Arylboronic Acids. Journal of the American Chemical Society, 127(28), 9998–9999. [Link]

  • Roizen, J. L., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

  • Lipshutz, B. H., et al. (2021). ortho‐Selective Suzuki Coupling of Dichlorophenol and Dichlorobenzylalcohol in Water under Palladium Catalysis Directed by Noncovalent Interactions and Computational Analysis. Angewandte Chemie International Edition, 60(38), 20858-20866. [Link]

  • Tang, W., et al. (2010). An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 49(30), 5274-5277. [Link]

  • Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Yagupolskii, L. M., et al. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4). [Link]

  • Isanbor, C., & O'Hagan, D. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3293. [Link]

  • Xia, G., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Nature Communications, 14(1), 661. [Link]

  • Fujikawa, K., Fujioka, T., & Amii, H. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(15), 3822–3825. [Link]

  • Lee, D.-H., & Jin, M.-J. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters, 13(2), 252–255. [Link]

  • LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Ohtake, T., et al. (2020). A Convoluted Polyvinylpyridine‐Palladium Catalyst for Suzuki‐Miyaura Coupling and C−H Arylation. Chemistry – An Asian Journal, 15(18), 2824-2829. [Link]

  • Yagupolskii, L. M., et al. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Lehmler, H.-J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Journal of Environmental Science and Health, Part A, 36(5), 751-766. [Link]

  • Roizen, J. L., Laulhé, S., & Blackburn, J. M. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Semantic Scholar. [Link]

  • Wang, F., et al. (2018). Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel. Nature Communications, 9(1), 349. [Link]

  • Niwa, T., Uetake, Y., et al. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Catalysis, 4, 1046–1053. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Morken, J. P., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 143(10), 3814–3821. [Link]

  • Christensen, J. B., et al. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 221, 111776. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Suzuki Coupling: How 3-Methoxyphenylboronic Acid Drives Innovation. PharmaChem. [Link]

  • Nolan, S. P., et al. (2016). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr*)(cin)Cl] Precatalyst. The Journal of Organic Chemistry, 81(23), 12143–12149. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate

As a Senior Application Scientist, I approach the handling of specialized intermediates like Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate (CAS: 1803817-97-1) with a rigorous, causality-driven safety mindset. This comp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of specialized intermediates like Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate (CAS: 1803817-97-1) with a rigorous, causality-driven safety mindset. This compound is a highly specialized halogenated aromatic ester[1]. The integration of a difluoromethoxy ether group alongside two chlorine atoms on a benzoate scaffold significantly alters its physicochemical profile.

Fluorinated and chlorinated aromatics demand protocols that go far beyond basic laboratory safety[2]. The high lipophilicity imparted by the halogens increases the risk of dermal penetration, while the stability of the carbon-fluorine bonds necessitates stringent environmental disposal strategies to prevent long-term ecological accumulation[2][3].

The following guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals handling this compound.

Risk Assessment and Quantitative PPE Profile

Understanding why specific Personal Protective Equipment (PPE) is required is the first line of defense. Standard latex gloves provide an insufficient barrier against lipophilic halogenated compounds, which can easily permeate porous materials[3]. Furthermore, the compound's potential to generate persistent fluorinated byproducts dictates that all handling must occur under strictly controlled ventilation[2].

Table 1: Quantitative Safety Specifications & PPE Profile

Parameter / PPE CategorySpecification / Quantitative ThresholdScientific Rationale
Compound Mass 271.04 g/mol [1]High-mass halogenated ester; dictates precise molarity calculations to prevent reaction runaway.
Fume Hood Airflow Minimum 0.5 m/s (100 fpm) face velocity[4]Ensures complete capture of aerosolized powders and volatile solvent vapors during transfer.
Hand Protection Nitrile or Neoprene gloves (≥ 0.12 mm thickness)[3]Prevents dermal absorption; halogenated aromatics rapidly permeate standard latex matrices[3].
Eye Protection ANSI Z87.1 rated chemical safety goggles[3]Protects ocular mucosa from high-velocity particulates or solvent splashes[3].
Secondary Containment 110% volume capacity of primary vessel[4]Contains total catastrophic failure of the primary chemical vessel during transport, preventing lab-wide contamination[4].

Self-Validating Operational Workflow

Every procedure in the laboratory must be a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.

Step 1: Pre-Operation Environmental Validation

  • Action: Activate the fume hood and verify the digital airflow monitor reads ≥ 0.5 m/s[4]. Clear the workspace of any incompatible materials (e.g., strong oxidizers or strong bases that could prematurely hydrolyze the ester).

  • Validation Check: Hold a Kimwipe near the sash opening; it must be visibly pulled inward by the draft. Perform a visual stretch test on your nitrile gloves to check for micro-tears before donning.

Step 2: Weighing and Transfer

  • Action: Use an anti-static spatulas to weigh the compound. Halogenated powders can hold static charges, leading to dangerous aerosolization. Weigh the compound directly into a tared, sealable vial entirely within the fume hood.

  • Validation Check: Ensure the analytical balance reading stabilizes without drift. A drifting value indicates static interference or excessive draft compromising the measurement.

Step 3: Solubilization and Reaction Setup

  • Action: When dissolving the compound (e.g., in DMF, DMSO, or DCM), add the solvent dropwise. While the ester linkage is generally stable, avoid introducing strong nucleophiles until the temperature is controlled.

  • Validation Check: Observe the solution for unexpected exothermic activity or gas evolution before sealing the reaction vessel.

Step 4: Transport and Storage

  • Action: If moving the dissolved compound between laboratories, place the primary vial inside a shatter-proof, leak-proof secondary container[4]. Store the bulk powder in a desiccator away from light and moisture[5].

  • Validation Check: Invert the sealed secondary container once over a safe surface to ensure the seal is completely liquid-tight before walking through shared corridors.

Spill Management and Disposal Plan

Because fluorinated compounds pose significant environmental persistence risks, an immediate and correct response is non-negotiable[2].

Emergency Spill Response Protocol:

  • Isolate: Immediately evacuate non-essential personnel from the immediate vicinity and maximize fume hood exhaust[6].

  • Contain: Cover the spill with an inert, absorbent material such as vermiculite or dry sand. Crucial: Do NOT use combustible materials like paper towels if the compound is dissolved in a flammable organic solvent[6].

  • Decontaminate: Sweep the saturated absorbent into a designated hazardous waste bag using a non-sparking brush. Wash the affected surface with a mild alkaline detergent to neutralize any potential acidic byproducts, followed by a thorough water rinse[6].

Halogenated Waste Segregation: Segregate all waste containing Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate into clearly labeled "Halogenated Organic Waste" containers[4]. Never mix this with non-halogenated waste. Mixing complicates commercial incineration processes and can lead to the dangerous release of toxic dioxins or corrosive hydrogen halides during disposal.

Safety Workflow Visualization

G Start Pre-Operation: Validate PPE & Hood Weighing Weighing & Transfer: Anti-Static Protocol Start->Weighing Reaction Reaction Setup: Secondary Containment Weighing->Reaction Spill Spill Detected? Reaction->Spill Containment Immediate Containment: Inert Absorbent Spill->Containment Yes Disposal Halogenated Waste Segregation Spill->Disposal No Decon Decontamination: Alkaline Wash Containment->Decon Decon->Disposal

Figure 1: Operational and Spill Response Workflow for Halogenated Benzoates.

References

  • University of Nevada, Reno. "Chapter 2, Chemical Hygiene Plan: General Laboratory Safety".[Link]

  • Iowa State University. "Chemical Handling and Storage - Environmental Health and Safety".[Link]

  • Saffron Chemicals. "Laboratory Chemical Safety and Handling Guidelines". [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate
Reactant of Route 2
Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate
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